4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole
Descripción
BenchChem offers high-quality 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C8H8BrF3N2 |
|---|---|
Peso molecular |
269.06 g/mol |
Nombre IUPAC |
4-bromo-1-[1-(trifluoromethyl)cyclobutyl]pyrazole |
InChI |
InChI=1S/C8H8BrF3N2/c9-6-4-13-14(5-6)7(2-1-3-7)8(10,11)12/h4-5H,1-3H2 |
Clave InChI |
SWTORAGGMFQVDW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C(F)(F)F)N2C=C(C=N2)Br |
Origen del producto |
United States |
An In-depth Technical Guide to the Step-by-Step Synthesis of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole
Abstract
This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole, a fluorinated heterocyclic compound with significant potential as a building block in the development of novel pharmaceuticals and agrochemicals. The presented synthetic strategy is designed for robustness and scalability, prioritizing the formation of the key 1-(trifluoromethyl)cyclobutylhydrazine intermediate followed by pyrazole ring construction and subsequent regioselective bromination. This document offers detailed protocols, mechanistic insights, and practical considerations intended for an audience of researchers, medicinal chemists, and professionals in drug development.
Introduction and Strategic Overview
The convergence of a brominated pyrazole core with a 1-(trifluoromethyl)cyclobutyl moiety presents a molecule of considerable interest for scaffold-based drug discovery. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and versatile substitution patterns.[1][2][3] The introduction of a 1-(trifluoromethyl)cyclobutyl group serves as a bioisosteric replacement for the sterically demanding and metabolically labile tert-butyl group, often enhancing properties such as metabolic stability, lipophilicity, and binding affinity.[4]
This guide outlines a linear synthetic sequence designed for clarity and efficiency, commencing with the synthesis of the crucial hydrazine intermediate. This approach was selected for its logical progression and reliance on well-documented transformations, mitigating potential regioselectivity issues that could arise from late-stage N-alkylation of a pre-formed 4-bromopyrazole ring.
Retrosynthetic Analysis
The chosen synthetic pathway is illustrated below, dissecting the target molecule into readily accessible starting materials.
Caption: Step-by-step synthetic workflow overview.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Sulfur tetrafluoride (SF₄) is a highly toxic and corrosive gas and should be handled with extreme caution by experienced personnel.
Stage 1: Synthesis of 1-(Trifluoromethyl)cyclobutylamine
This stage is adapted from methodologies developed for the synthesis of trifluoromethyl-substituted cycloalkanes from their corresponding amino acids. [4]The reaction involves a deoxygenative fluorination using sulfur tetrafluoride.
Reaction Scheme:
(Image of the chemical reaction: 1-aminocyclobutane-1-carboxylic acid reacting with SF4 and HF to yield 1-(trifluoromethyl)cyclobutylamine)
Protocol:
-
To a pressure-resistant vessel (e.g., a Hastelloy autoclave) equipped with a magnetic stirrer, add 1-aminocyclobutane-1-carboxylic acid (1.0 eq).
-
Cool the vessel to -78 °C (dry ice/acetone bath) and evacuate the headspace.
-
Sequentially condense anhydrous hydrogen fluoride (HF, ~5-10 eq) and sulfur tetrafluoride (SF₄, ~3-5 eq) into the vessel.
-
Seal the vessel and allow it to warm to room temperature, then heat to 80-100 °C for 12-24 hours. (Caution: This reaction generates significant pressure and should be conducted behind a blast shield).
-
After cooling to room temperature, carefully vent the excess SF₄ and HF into a scrubbing solution (e.g., aqueous KOH).
-
Cautiously quench the reaction mixture by slowly adding it to a stirred, ice-cold aqueous solution of a strong base (e.g., 6M NaOH or KOH) until the pH is >12.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 1-(trifluoromethyl)cyclobutylamine.
| Parameter | Value |
| Reactants | 1-aminocyclobutane-1-carboxylic acid, SF₄, HF |
| Stoichiometry | 1 : 3-5 : 5-10 |
| Temperature | 80-100 °C |
| Time | 12-24 h |
| Typical Yield | 60-75% |
Causality: The use of SF₄ in the presence of HF facilitates the conversion of the carboxylic acid functionality directly to a trifluoromethyl group. The amino group remains protonated and protected under the strongly acidic conditions, preventing side reactions.
Stage 2: Synthesis of 1-(Trifluoromethyl)cyclobutylhydrazine
This transformation proceeds via a standard two-step sequence involving diazotization of the primary amine followed by reduction of the resulting diazonium salt to the hydrazine.
Reaction Scheme:
(Image of the two-step reaction: 1. 1-(trifluoromethyl)cyclobutylamine reacting with NaNO2 and HCl. 2. The intermediate diazonium salt reacting with SnCl2 and HCl to yield 1-(trifluoromethyl)cyclobutylhydrazine)
Protocol:
-
Dissolve 1-(trifluoromethyl)cyclobutylamine (1.0 eq) in aqueous hydrochloric acid (e.g., 6M HCl) in a flask and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes at this temperature to form the diazonium salt.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3-4 eq) in concentrated hydrochloric acid, and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred SnCl₂ solution. A precipitate may form.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Make the solution strongly basic (pH > 12) by the slow, careful addition of concentrated NaOH or KOH solution while cooling in an ice bath.
-
Extract the resulting mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous K₂CO₃ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude hydrazine, which can be used in the next step without further purification or purified by vacuum distillation.
| Parameter | Value |
| Reactants | Amine, NaNO₂, SnCl₂·2H₂O, HCl |
| Stoichiometry | 1 : 1.1 : 3-4 |
| Temperature | 0-5 °C to RT |
| Time | 3-6 h |
| Typical Yield | 70-85% |
Causality: The diazotization-reduction sequence is a classic and reliable method for converting primary aliphatic amines to hydrazines. The use of tin(II) chloride is a common and effective reducing agent for this purpose.
Stage 3: Synthesis of 1-[1-(Trifluoromethyl)cyclobutyl]-1H-pyrazole
The pyrazole ring is constructed through the cyclocondensation of the synthesized hydrazine with a 1,3-dicarbonyl equivalent, such as malondialdehyde or its more stable acetal form.
Reaction Scheme:
(Image of the reaction: 1-(trifluoromethyl)cyclobutylhydrazine reacting with 1,1,3,3-tetramethoxypropane in the presence of an acid catalyst to yield 1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole)
Protocol:
-
In a round-bottom flask, dissolve 1-(trifluoromethyl)cyclobutylhydrazine (1.0 eq) and 1,1,3,3-tetramethoxypropane (malondialdehyde tetramethyl acetal, 1.05 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄).
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC or GC-MS until the starting hydrazine is consumed (usually 4-8 hours).
-
Cool the reaction mixture to room temperature and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole.
| Parameter | Value |
| Reactants | Hydrazine, 1,1,3,3-tetramethoxypropane |
| Stoichiometry | 1 : 1.05 |
| Catalyst | HCl or H₂SO₄ |
| Temperature | Reflux |
| Time | 4-8 h |
| Typical Yield | 80-90% |
Causality: The acidic conditions hydrolyze the acetal to generate the reactive malondialdehyde in situ. The hydrazine then undergoes a double condensation with the two aldehyde functionalities, followed by cyclization and dehydration to form the aromatic pyrazole ring. [3]
Stage 4: Synthesis of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole
The final step is a regioselective electrophilic aromatic substitution on the electron-rich pyrazole ring. The 4-position is the most nucleophilic and sterically accessible site for bromination. [5][6] Reaction Scheme:
(Image of the reaction: 1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole reacting with N-Bromosuccinimide (NBS) in DMF to yield the final product)
Protocol:
-
Dissolve 1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS, 1.05-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-3 hours).
-
Pour the reaction mixture into water and extract with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers and wash sequentially with aqueous sodium thiosulfate solution (to quench any remaining bromine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the final product, 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole.
| Parameter | Value |
| Reactants | Pyrazole, N-Bromosuccinimide (NBS) |
| Stoichiometry | 1 : 1.05-1.1 |
| Solvent | DMF or Acetonitrile |
| Temperature | 0 °C to RT |
| Time | 1-3 h |
| Typical Yield | >90% |
Causality: N-bromosuccinimide serves as a convenient and effective source of an electrophilic bromine ("Br⁺"). The pyrazole ring is activated towards electrophilic substitution, and the C4 position is electronically favored for attack, leading to highly regioselective bromination. [6]
Characterization
The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure, substitution pattern, and the presence of the trifluoromethyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Conclusion
This guide details a logical and efficient four-stage synthesis of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole. The strategy leverages a robust deoxygenative fluorination to construct the key trifluoromethylcyclobutyl amine intermediate, followed by established methodologies for hydrazine formation, pyrazole cyclization, and regioselective bromination. The protocols provided are based on well-precedented chemical transformations and are designed to be adaptable for laboratory-scale synthesis, providing researchers with a reliable pathway to this valuable fluorinated heterocyclic building block.
References
-
Mykhailiuk, P. K., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry, 64(15), 11537–11549. Available at: [Link]
-
Royal Society of Chemistry. (2014). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
SciELO. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available at: [Link]
-
Fisher Scientific. 4-Bromo-1H-pyrazole, 98+%. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
-
Royal Society of Chemistry. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Available at: [Link]
-
ACS Publications. (2021). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2014). A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. Available at: [Link]
-
SIOC Journals. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2021). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Available at: [Link]
-
National Library of Medicine. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]
-
Arkivoc. (2020). Recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
-
IJFMR. (2023). Synthesis of Pyrazole Derivatives A Review. Available at: [Link]
-
MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110730767A - Process for producing cycloalkyl (trifluoromethyl) benzene - Google Patents [patents.google.com]
- 4. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole
An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Utility of 4-Bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole
Executive Summary
In modern medicinal chemistry, the strategic incorporation of halogenated and conformationally restricted motifs is paramount for optimizing a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 4-Bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole is a highly specialized, commercially available building block[1] that exemplifies this design philosophy. By combining the cross-coupling versatility of a 4-bromopyrazole core with the extreme steric and electronic demands of a 1-(trifluoromethyl)cyclobutyl group, this compound serves as a critical intermediate in the development of advanced therapeutics, including modulators for cystic fibrosis transmembrane conductance regulator (CFTR)[2].
As an Application Scientist, I approach this compound not just as a static chemical structure, but as a dynamic system of physicochemical properties. This whitepaper deconstructs the causality behind its structural features, details its physicochemical profile, and provides self-validating experimental protocols for its application in drug discovery.
Structural Deconstruction & Causality
The architectural logic of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole is driven by the need to balance target affinity with metabolic stability. Every functional group serves a distinct, causal purpose:
-
The 1-(Trifluoromethyl)cyclobutyl Motif: Replacing a standard alkyl group (like an isopropyl or tert-butyl group) with a trifluoromethyl-substituted cyclobutane ring is a deliberate structural choice. The cyclobutyl ring restricts conformational freedom, significantly reducing the entropic penalty upon binding to a target receptor. Simultaneously, the strongly electron-withdrawing −CF3 group acts as a metabolic shield. It deactivates the adjacent carbon atoms against cytochrome P450-mediated oxidation, a common liability in aliphatic side chains.
-
The 4-Bromopyrazole Core: The pyrazole ring provides a stable, aromatic scaffold that can participate in π−π stacking. The bromine atom at the C4 position is not merely a placeholder; it serves a dual purpose. In early-stage discovery, it acts as a halogen bond donor to probe orthogonal binding interactions within protein pockets. In development, it is a highly reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) to elaborate the molecule into an active pharmaceutical ingredient (API).
Causality between structural motifs and their resulting physicochemical properties.
Physicochemical Profiling
Understanding the physicochemical boundaries of this building block is critical for predicting its behavior in biological assays and formulation matrices. The extreme lipophilicity imparted by the −CF3 and cyclobutyl groups drives the molecule into lipid bilayers, while the lack of hydrogen bond donors ensures high passive permeability.
Quantitative Physicochemical Data
| Physicochemical Parameter | Estimated/Calculated Value | Pharmacological Implication |
| Molecular Weight | 269.06 g/mol | Ideal low-MW building block for fragment-based drug design (FBDD). |
| Topological Polar Surface Area (TPSA) | 17.82 Ų | Highly lipophilic; promotes passive membrane and blood-brain barrier (BBB) permeation. |
| cLogP (Octanol/Water) | 3.4 – 3.8 | Strong hydrophobic driver for target pocket occupation; requires formulation strategy. |
| Number of Rotatable Bonds | 1 | High conformational rigidity, minimizing entropic penalty upon target binding. |
| Hydrogen Bond Donors/Acceptors | 0 / 2 | Limits non-specific aqueous solvation, driving partition into lipid bilayers. |
Experimental Protocols & Workflows
To ensure scientific integrity, every assay must be a self-validating system. Below are the step-by-step methodologies for synthesizing the building block and evaluating its lipophilicity, complete with internal quality controls.
Protocol A: Synthesis via N-Alkylation
This protocol details the attachment of the sterically hindered 1-(trifluoromethyl)cyclobutyl group to the pyrazole core.
-
Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 4-bromo-1H-pyrazole (1.0 equiv) in anhydrous N,N -dimethylformamide (DMF) (0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Causality: NaH is chosen over weaker bases (like K2CO3 ) to ensure complete and rapid deprotonation of the pyrazole, which is necessary before introducing the highly sterically hindered electrophile.
-
Alkylation: After 30 minutes of stirring at room temperature, add 1-(trifluoromethyl)cyclobutyl trifluoromethanesulfonate (triflate) (1.1 equiv) dropwise. Heat the reaction to 60 °C for 12 hours.
-
Workup & Self-Validation: Quench with saturated aqueous NH4Cl . Extract with ethyl acetate (3x). Validation Step: Perform crude LC-MS. The presence of the m/z 269/271 isotopic doublet (1:1 ratio) confirms the successful incorporation of the building block while retaining the bromine atom.
-
Purification: Purify via silica gel chromatography (hexane/ethyl acetate gradient) to yield the pure product.
Protocol B: Thermodynamic LogD Determination (Shake-Flask Method)
Because cLogP calculations can underestimate the steric shielding effects of the cyclobutyl ring on the pyrazole nitrogens, empirical LogD testing is mandatory.
-
Phase Preparation: Pre-saturate 1-octanol and aqueous phosphate-buffered saline (PBS, pH 7.4) by stirring them together for 24 hours. Separate the phases.
-
Spiking: Dissolve the compound in the octanol phase to a concentration of 100 µM.
-
Equilibration: Combine equal volumes (1 mL each) of the spiked octanol and PBS in a glass vial. Shake mechanically at 25 °C for 2 hours, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.
-
Quantification: Analyze both phases using LC-MS/MS against a standard curve.
-
Self-Validating Mass Balance: Critical Step. Calculate the total mass recovered from both phases. The assay is only considered valid if the sum of the compound in the octanol and aqueous phases equals the initial 100 µM spike concentration (±5%). If mass is lost, it indicates precipitation or adsorption to the glass vial, invalidating the partition coefficient.
Synthetic workflow and downstream API integration logic.
Downstream Applications in Drug Discovery
The true value of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole lies in its downstream utility. In the development of CFTR modulators—therapies designed to correct the misfolding or gating defects of the CFTR protein in cystic fibrosis—lipophilic, sterically demanding groups are often required to wedge into hydrophobic pockets of the transmembrane domains[2].
By utilizing the C4-bromine as a synthetic handle, medicinal chemists can couple this fragment to complex heterocyclic cores (such as pyridines or quinolines) via Suzuki or Buchwald couplings. The resulting molecules benefit from the "shielding cone" of the trifluoromethyl-cyclobutyl group, which protects the pyrazole linkage from rapid enzymatic cleavage in the liver, thereby extending the drug's half-life and improving oral bioavailability.
References
-
RIMS Chemical Catalog Source: RIMS.org - Commercially available building blocks and reagents. URL:[Link]
- Source: World Intellectual Property Organization (WIPO) / Google Patents (WO2018107100A1)
- Source: United States Patent and Trademark Office / Google Patents (US10118902B2)
Sources
Mechanism of Formation for 1-(Trifluoromethyl)cyclobutyl Substituted Pyrazoles: A Technical Whitepaper
Executive Summary & Strategic Rationale
The isosteric replacement of the tert-butyl group with the 1-(trifluoromethyl)cyclobutyl moiety has emerged as a transformative strategy in modern drug discovery. This substitution preserves the spatial bulk required for target binding (e.g., within the hydrophobic allosteric pockets of kinases) while significantly enhancing metabolic stability by blocking cytochrome P450-mediated oxidation at the otherwise vulnerable methyl groups. When integrated with a pyrazole core—a privileged heterocyclic scaffold—this motif yields highly potent, metabolically resistant candidates, such as next-generation FLT3 inhibitors for acute myeloid leukemia (AML) and CFTR modulators.
This whitepaper details the causal mechanisms and self-validating experimental protocols for the two primary synthetic pathways used to construct these complex molecular architectures.
Mechanistic Pathways for Pyrazole Formation
The synthesis of 1-(trifluoromethyl)cyclobutyl substituted pyrazoles generally proceeds via two orthogonal mechanistic strategies: De Novo Ring Construction (Condensation) and Late-Stage Radical Functionalization (Photoredox Catalysis).
Pathway A: De Novo Ring Construction (Condensation)
Concept & Causality: The classical approach involves the condensation of a 1-(trifluoromethyl)cyclobutyl-substituted 1,3-diketone with a substituted or unsubstituted hydrazine. The regioselectivity of this reaction is governed by a delicate interplay of sterics and electronics. The strongly electron-withdrawing CF3 group increases the electrophilicity of the adjacent carbonyl, but the cyclobutyl ring introduces significant steric hindrance. Consequently, nucleophilic attack by the more nucleophilic nitrogen of an asymmetric hydrazine typically occurs at the less sterically hindered carbonyl, driving the regiochemical outcome.
Mechanism:
-
Hemiaminal Formation: The primary amine of the hydrazine attacks the less hindered carbonyl carbon.
-
Hydrazone Intermediate: Dehydration ( −H2O ) yields a stable hydrazone.
-
Intramolecular Cyclization: The secondary amine of the hydrazone attacks the remaining carbonyl, forming a 5-membered hydroxypyrazoline intermediate.
-
Aromatization: A final dehydration step restores aromaticity, yielding the substituted pyrazole.
Mechanism of de novo pyrazole ring formation via diketone-hydrazine condensation.
Self-Validating Experimental Protocol: Diketone Condensation Rationale: Ethanol is selected as the solvent to co-solubilize the polar hydrazine hydrate and the highly lipophilic fluorinated diketone, while a mild acid catalyst (acetic acid) activates the carbonyl without degrading the fluorinated motif.
-
Preparation: In a round-bottom flask, dissolve 1.0 eq of 1-(trifluoromethyl)cyclobutyl-1,3-diketone in anhydrous ethanol (0.2 M).
-
Addition: Add 1.1 eq of hydrazine hydrate (or substituted hydrazine hydrochloride) dropwise at 0∘C . If using a hydrochloride salt, add 1.1 eq of triethylamine to liberate the free base in situ.
-
Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to accelerate hydrazone formation.
-
Cyclization: Heat the reaction mixture to reflux ( 78∘C ) for 4–6 hours.
-
Validation Check: Monitor via LC-MS; the intermediate hydrazone mass ( [M+H]+ ) must transition completely to the dehydrated pyrazole mass ( [M−18+H]+ ) before proceeding.
-
-
Isolation: Concentrate in vacuo, partition between ethyl acetate and saturated aqueous NaHCO3 , dry the organic layer over Na2SO4 , and purify via silica gel chromatography.
Pathway B: Late-Stage Radical Functionalization (Photoredox Catalysis)
Concept & Causality: For complex Active Pharmaceutical Ingredients (APIs) where de novo synthesis is inefficient, late-stage C-H functionalization of a pre-existing pyrazole core is preferred. This utilizes visible-light photoredox catalysis to generate a 1-(trifluoromethyl)cyclobutyl radical from a bench-stable precursor, such as a cyclobutanecarboxylic acid derivative or a dibenzothiophenium salt. The radical adds regioselectively to the electron-rich pyrazole core under exceptionally mild conditions.
Mechanism:
-
Photoexcitation: The photocatalyst (e.g., fac-[Ir(ppy)3] ) is excited by blue LED light to a long-lived triplet state.
-
Single-Electron Transfer (SET): The excited catalyst reduces the radical precursor, triggering fragmentation to release the highly reactive 1-(trifluoromethyl)cyclobutyl radical.
-
Radical Addition: The radical attacks the pyrazole ring (typically at the C4 position, which is the most electron-rich in unsubstituted pyrazoles).
-
Oxidation: The resulting radical intermediate is oxidized by the oxidized photocatalyst (closing the catalytic cycle) or an external oxidant, followed by deprotonation to yield the functionalized product.
Photoredox catalytic cycle for late-stage radical functionalization of pyrazoles.
Self-Validating Experimental Protocol: Photoredox Functionalization Rationale: Thorough degassing is critical because molecular oxygen can quench the excited triplet state of the photocatalyst or intercept the carbon-centered radical, leading to unwanted oxygenated byproducts.
-
Setup: In an oven-dried Schlenk tube, combine the pyrazole substrate (1.0 eq), 1-(trifluoromethyl)cyclobutanecarboxylic acid N-hydroxyphthalimide ester (radical precursor, 1.5 eq), and fac-[Ir(ppy)3] (2 mol%).
-
Solvent: Dissolve the mixture in anhydrous, degassed DMSO (0.1 M).
-
Degassing: Perform three rigorous freeze-pump-thaw cycles to strictly exclude oxygen.
-
Validation Check: The solution must show absolutely no bubbling upon backfilling with argon during the final thaw cycle.
-
-
Irradiation: Irradiate the vessel with 440 nm blue LEDs at ambient temperature ( 25∘C ) for 12–16 hours, maintaining vigorous stirring.
-
Workup: Dilute with water, extract with diethyl ether, and purify the regioselective product via preparative HPLC.
Quantitative Data & Method Comparison
| Parameter | Pathway A: De Novo Condensation | Pathway B: Photoredox Catalysis |
| Primary Application | Early-stage building block synthesis | Late-stage functionalization of complex APIs |
| Typical Yield | 65% – 85% | 40% – 70% |
| Regioselectivity | High (sterically driven by CF3 -cyclobutyl) | Moderate to High (directed by electronics of pyrazole) |
| Functional Group Tolerance | Low to Moderate (sensitive to strong nucleophiles) | High (tolerates alcohols, amines, halogens) |
| Scalability | Excellent (Multi-kilogram scale proven) | Moderate (Gram scale, limited by photon penetration) |
| Key Reagents | Hydrazines, Diketones, Acid Catalyst | Photocatalyst, Blue LEDs, Radical Precursor |
Conclusion
The integration of the 1-(trifluoromethyl)cyclobutyl moiety into pyrazole scaffolds represents a highly effective tactic for optimizing the pharmacokinetic profiles of modern therapeutics. While classical condensation methods provide robust, scalable access to these building blocks, emerging photoredox methodologies offer unparalleled precision for late-stage functionalization. By mastering the mechanistic causality behind these two pathways, drug development professionals can strategically deploy them to accelerate the discovery of resilient, next-generation clinical candidates.
References
-
Yanai, H., Hoshikawa, S., Kawai, K., & Matsumoto, T. (2025). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal, 23, e70414. URL:[Link]
-
Destro, L., Crippa, V., Gabbia, D., et al. (2025). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 16, 1766-1780. URL:[Link]
The Solubility Profile of 4-Bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole in Organic Solvents: A Technical Guide for Synthetic Workflows
Executive Summary
The compound 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole (CAS: 2825012-60-8) is a highly specialized, lipophilic building block increasingly utilized in modern medicinal chemistry. The 1-(trifluoromethyl)cyclobutyl moiety is emerging as a critical bioisostere for tert-butyl groups, offering unique spatial geometry and enhanced metabolic stability—properties that have been leveraged in the development of TEAD transcription factor inhibitors[1] and cannabinoid-1 (CB1) receptor antagonists[2].
For process chemists and application scientists, understanding the solubility profile of this intermediate in various organic solvents is paramount. Because the pyrazole ring is fully substituted at the N1 position, it lacks hydrogen-bond donating capabilities, fundamentally altering its solvation dynamics. This whitepaper provides an in-depth analysis of its physicochemical causality, quantitative solubility estimates, and a self-validating experimental protocol for empirical measurement.
Physicochemical Profiling & Structural Causality
To predict and manipulate the solubility of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole, one must deconstruct the molecule into its three defining structural moieties. As a Senior Application Scientist, I approach solvent selection not through trial and error, but through the fundamental principles of intermolecular forces.
-
The N1-Alkylated Pyrazole Core: Unlike 1H-pyrazoles, which possess an N-H bond capable of hydrogen-bond donation, this molecule is N1-alkylated. Consequently, the N2 atom acts solely as a weak hydrogen-bond acceptor. This absence of H-bond donation drastically reduces its solubility in polar protic solvents (e.g., alcohols, water) while maintaining affinity for polar aprotic solvents via dipole-dipole interactions.
-
The 4-Bromo Substituent: The heavy bromine atom significantly increases the molecular weight, polarizability, and overall lipophilicity (LogP) of the compound. Halogenated substituents strongly favor solvation in halogenated solvents (like dichloromethane) due to dispersion forces ("like dissolves like").
-
The 1-(trifluoromethyl)cyclobutyl Group: This is the dominant driver of the molecule's physical properties. The trifluoromethyl ( CF3 ) group is intensely electron-withdrawing and highly lipophilic. Combined with the steric bulk of the cyclobutyl ring, it creates a massive hydrophobic shield. This moiety ensures near-total insolubility in aqueous media while maximizing solubility in ethereal, aromatic, and fluorinated/halogenated organic solvents.
Quantitative Solubility Data in Key Organic Solvents
Based on the structural causality outlined above, the thermodynamic solubility of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole follows a distinct hierarchy. The table below summarizes the expected solubility ranges at 25°C, providing a predictive matrix for reaction design.
| Solvent Class | Representative Solvent | Estimated Solubility (25°C) | Mechanistic Rationale |
| Halogenated | Dichloromethane (DCM) | > 150 mg/mL | Optimal dispersion forces; strong affinity for both the CF3 and Br moieties. |
| Ethers | Tetrahydrofuran (THF) | > 100 mg/mL | Excellent dipole-dipole interactions with the pyrazole core; critical for lithiation. |
| Aromatic | Toluene | 50 - 100 mg/mL | π−π stacking with the pyrazole ring combined with lipophilic stabilization. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 50 - 100 mg/mL | Strong dipole-dipole solvation of the polarizable bromine and pyrazole N2 atom. |
| Polar Protic | Methanol (MeOH) | 5 - 20 mg/mL | Poor solvation due to the lack of H-bond donors and the extreme lipophilicity of the CF3 group. |
| Aqueous | Water / PBS (pH 7.4) | < 0.01 mg/mL | Complete hydrophobic rejection by the fluorinated cycloalkane and heavy halogen. |
Experimental Methodology: High-Throughput Solubility Screening
To transition from predictive modeling to empirical data, a rigorous, self-validating experimental protocol is required. The "shake-flask" method remains the gold standard for determining thermodynamic equilibrium solubility in drug discovery and development[3],[4].
Below is a standardized, step-by-step methodology designed to eliminate supersaturation artifacts and ensure high-fidelity data.
Step-by-Step Shake-Flask Protocol
-
Sample Preparation: Weigh an excess amount (approximately 50 mg) of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole into a 2 mL borosilicate glass HPLC vial[4].
-
Solvent Addition: Add 1.0 mL of the target organic solvent to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.
-
Equilibration (The Self-Validating Step): Place the vial in a thermostatic orbital shaker set to 25.0 ± 0.1 °C . Agitate at 300 rpm for 24 hours . Crucial Causality: To validate that thermodynamic equilibrium (rather than kinetic dissolution) has been reached, a parallel control vial must be agitated for 48 hours . If the concentration difference between the 24h and 48h samples is <5%, equilibrium is confirmed[5].
-
Phase Separation: Remove the vials and centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids. Filter the supernatant through a solvent-compatible 0.45 µm PTFE syringe filter to ensure no micro-particulates skew the optical analysis[6].
-
Quantification: Dilute the filtrate appropriately with the HPLC mobile phase. Analyze via HPLC-UV (typically at λ = 254 nm for the pyrazole chromophore) against a 5-point validated calibration curve of the compound standard[7].
Workflow Visualization
Caption: High-throughput shake-flask workflow for thermodynamic solubility determination.
Application-Driven Solvent Selection (Workflow Integration)
Solubility data is only as valuable as its application. For 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole, the primary synthetic utility lies in functionalizing the C4 position (replacing the bromine) while maintaining the integrity of the N1-substituent.
-
Halogen-Metal Exchange (Lithiation): Converting the 4-bromo pyrazole to a 4-lithio pyrazole requires solvents that can coordinate the lithium cation while fully dissolving the highly lipophilic starting material. THF or 2-Methyltetrahydrofuran (2-MeTHF) are the optimal choices here, offering >100 mg/mL solubility and excellent Lewis basicity for Li+ stabilization.
-
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig): For coupling the pyrazole to aryl boronic acids or amines, higher temperatures are often required. 1,4-Dioxane or Toluene are ideal. They provide high boiling points and easily dissolve the lipophilic CF3 -cyclobutyl moiety, ensuring a homogeneous catalytic cycle.
-
Nucleophilic Aromatic Substitution ( SNAr ): If utilizing the pyrazole in an SNAr pathway, polar aprotic solvents like DMF or DMSO are required to solvate the incoming nucleophile while maintaining the solubility of the pyrazole core.
Decision Tree Visualization
Caption: Solvent selection logic based on reaction requirements for the pyrazole building block.
References
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.[Link]
-
BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved March 27, 2026.[Link]
-
Kallen, J., et al. (2022). Optimization of TEAD P-Site Binding Fragment Hit into In Vivo Active Lead MSC-4106. ACS Medicinal Chemistry Letters, 13(7), 1144–1151.[Link]
-
Lee, J., et al. (2009). Methylsulfonylpyrazolyl Oxadiazoles and Thiadiazoles as Potent, Orally Bioavailable cannabinoid-1 Receptor Antagonists for the Treatment of Obesity. Future Medicinal Chemistry, 1(6), 1103-1119.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methylsulfonylpyrazolyl oxadiazoles and thiadiazoles as potent, orally bioavailable cannabinoid-1 receptor antagonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. bioassaysys.com [bioassaysys.com]
- 5. who.int [who.int]
- 6. researchgate.net [researchgate.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
thermodynamic stability of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole
An In-depth Technical Guide to the Thermodynamic Stability of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug development, the intrinsic thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability. It dictates not only the compound's shelf-life and storage requirements but also its safety and efficacy profile. A thorough understanding of a molecule's stability under various environmental conditions is, therefore, a non-negotiable prerequisite for its progression through the development pipeline. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the , a novel heterocyclic compound with potential applications in medicinal chemistry.
The structure of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole is characterized by a pyrazole core, a five-membered aromatic heterocycle known for its metabolic stability and prevalence in approved drugs.[1] The pyrazole ring is substituted with a bromine atom at the 4-position, and a trifluoromethyl-substituted cyclobutyl group at the 1-position. Each of these functional groups contributes to the overall physicochemical properties and, consequently, the thermodynamic stability of the molecule. The electron-withdrawing nature of the bromine and trifluoromethyl groups, coupled with the steric bulk of the cyclobutyl moiety, presents a unique stability profile that warrants detailed investigation.
This document will delve into the theoretical underpinnings of thermodynamic stability, followed by a detailed exposition of the state-of-the-art analytical techniques employed for its characterization. We will explore the practical application of Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and forced degradation studies in line with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6] Finally, based on the known chemical properties of its constituent moieties, we will construct a predicted stability profile for 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole, offering insights into its potential degradation pathways.
Theoretical Framework of Thermodynamic Stability in Pharmaceuticals
Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. In the context of a pharmaceutical compound, this translates to its resistance to chemical degradation into other, lower-energy species. Degradation can occur through several pathways, each influenced by specific environmental factors.
Common Degradation Pathways
-
Hydrolysis: The cleavage of chemical bonds by the addition of water. Esters, amides, and lactams are particularly susceptible, but heterocyclic rings can also undergo hydrolytic degradation under certain pH conditions.
-
Oxidation: The loss of electrons from a molecule, often initiated by atmospheric oxygen or reactive oxygen species. Functional groups with high electron density are prone to oxidation.
-
Photolysis: Degradation caused by exposure to light, particularly in the ultraviolet spectrum. Chromophores within a molecule can absorb light energy, leading to bond cleavage or rearrangement.
-
Thermolysis: Degradation induced by heat. Elevated temperatures can provide the activation energy required to overcome reaction barriers, leading to the breakdown of the molecule.
The inherent stability of the pyrazole ring, due to its aromatic character, provides a robust scaffold for drug design.[7] However, the substituents on the ring play a crucial role in modulating its reactivity and, therefore, its stability. The electron-withdrawing effects of the bromine and trifluoromethyl groups in 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole are expected to influence the electron density distribution within the pyrazole ring, potentially impacting its susceptibility to nucleophilic attack or other degradation mechanisms.
Analytical Techniques for Assessing Thermodynamic Stability
A multi-pronged analytical approach is essential for a comprehensive evaluation of a compound's thermodynamic stability.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It provides valuable information about the physical and chemical changes that a material undergoes upon heating, including melting, crystallization, and decomposition.[8][10]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (20-50 mL/min) from ambient temperature to a temperature above the expected melting or decomposition point.
-
Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine key thermal events. A sharp endotherm typically corresponds to the melting point of a crystalline solid, while a broad exotherm may indicate decomposition.
Caption: DSC Experimental Workflow.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11][12][13] It is particularly useful for determining the thermal stability and decomposition profile of a compound, as well as its solvent and water content.[11][12][14]
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole into a TGA pan (typically platinum or ceramic).
-
Instrument Setup: Position the pan in the TGA furnace.
-
Thermal Program: Heat the sample at a controlled rate, such as 10 °C/min, under a nitrogen or air atmosphere, from ambient temperature to a high temperature (e.g., 600 °C).
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature. Significant weight loss steps indicate thermal decomposition or the loss of volatiles.
Caption: TGA Experimental Workflow.
Forced Degradation (Stress Testing) Studies
Forced degradation studies are a critical component of drug development, designed to identify the likely degradation products of a drug substance.[15] These studies help in establishing degradation pathways and demonstrating the specificity of stability-indicating analytical methods.[15][16] The conditions are more severe than those used for accelerated stability testing.[15][16]
Experimental Protocols: Forced Degradation
A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection, is required to separate and identify the degradants.
-
Acid and Base Hydrolysis: The drug substance is dissolved in a suitable solvent and treated with 0.1 N HCl and 0.1 N NaOH, respectively.[17] The solutions are typically heated (e.g., at 60-80 °C) for a defined period.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent, such as 3-30% hydrogen peroxide, at room temperature or with gentle heating.[17]
-
Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80-100 °C). A solution of the drug is also refluxed to assess thermal degradation in the solution state.
-
Photolytic Degradation: The drug substance, both in solid form and in solution, is exposed to a combination of visible and UV light, as specified in ICH guideline Q1B.[18]
Caption: Forced Degradation Workflow.
Predicted Stability Profile of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole
Based on the chemical structure, the following stability profile can be predicted:
| Stress Condition | Predicted Stability | Rationale |
| Thermal | High | The aromatic pyrazole core and the strong C-F and C-Br bonds suggest good thermal stability. The bulky cyclobutyl group may also sterically hinder intermolecular reactions. |
| Hydrolytic (Acidic) | Likely Stable | The pyrazole ring is generally resistant to acid hydrolysis. The electron-withdrawing groups may further deactivate the ring towards electrophilic attack. |
| Hydrolytic (Basic) | Potentially Susceptible | While generally stable, strong basic conditions could potentially lead to nucleophilic substitution of the bromine atom or other ring-opening reactions, although this is less common for pyrazoles compared to other heterocycles. |
| Oxidative | Likely Stable | The pyrazole ring is relatively electron-deficient, making it less susceptible to oxidation. The trifluoromethyl group is highly resistant to oxidation. |
| Photolytic | Potentially Susceptible | The presence of the bromine atom could make the molecule susceptible to photolytic cleavage of the C-Br bond, a known degradation pathway for halogenated aromatic compounds. |
Potential Degradation Pathways
The most probable degradation pathway under forced conditions is photolytic de-bromination. Hydrolytic or oxidative degradation of the pyrazole ring itself is considered less likely but cannot be entirely ruled out without experimental data.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH: New Guideline for Stabilities - ECA Academy [gmp-compliance.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. coherentmarketinsights.com [coherentmarketinsights.com]
- 9. quercus.be [quercus.be]
- 10. resolvemass.ca [resolvemass.ca]
- 11. resolvemass.ca [resolvemass.ca]
- 12. improvedpharma.com [improvedpharma.com]
- 13. torontech.com [torontech.com]
- 14. aurigaresearch.com [aurigaresearch.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. asianjpr.com [asianjpr.com]
- 18. onyxipca.com [onyxipca.com]
Comprehensive Safety Data and Handling Guidelines for 4-Bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole in Advanced Synthesis
Executive Summary & Chemical Identity
In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated motifs is paramount for optimizing pharmacokinetic properties. 4-Bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole represents a highly specialized, next-generation building block.
The structural brilliance of this compound lies in its 1-(trifluoromethyl)cyclobutyl moiety. Historically, bulky and lipophilic tert-butyl groups have been used to occupy hydrophobic pockets in target proteins. However, tert-butyl groups are notoriously susceptible to rapid cytochrome P450-mediated metabolic clearance. By replacing the tert-butyl group with a 1-(trifluoromethyl)cyclobutyl group, chemists achieve a powerful bioisosteric replacement [1]. The cyclobutane ring restricts the conformational flexibility of the highly electronegative trifluoromethyl (CF₃) group, providing intense steric and electronic shielding. This modification significantly enhances metabolic stability and lipophilicity while preserving the original mode of bioactivity [1].
Simultaneously, the bromine atom at the 4-position of the pyrazole core serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid assembly of complex Active Pharmaceutical Ingredients (APIs).
Chemical Properties Summary
| Property | Specification / Value |
| Chemical Name | 4-Bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole |
| Core Scaffold | Halogenated N-Alkylpyrazole |
| Key Functional Groups | Bromide (cross-coupling handle), Trifluoromethyl (metabolic shield), Cyclobutane (conformational lock) |
| Physical State | Liquid / Low-melting solid (temperature dependent) |
| Reactivity Profile | Electrophilic at the C4 position; stable to standard acidic/basic aqueous workups |
Hazard Identification & Safety Data (SDS Core)
Handling fluorinated bromopyrazoles requires strict adherence to safety protocols due to their acute toxicity and irritant properties. Based on the established safety profiles of closely related analogs like 4-bromo-3-(trifluoromethyl)-1H-pyrazole and 4-bromo-1-methyl-1H-pyrazole[2][3], the following GHS classifications and handling rationales apply.
GHS Classification and Causality
| Hazard Class | Category | H-Statement | Mechanistic Causality |
| Acute Toxicity (Oral/Dermal/Inhalation) | Category 4 | H302, H312, H332 | The lipophilic CF₃-cyclobutyl group enhances rapid membrane permeability, allowing the toxic pyrazole core to enter systemic circulation efficiently. |
| Skin Irritation | Category 2 | H315 | The electrophilic nature of the brominated heterocycle can react with nucleophilic residues in epidermal proteins, causing localized inflammation. |
| Serious Eye Irritation | Category 2A | H319 | Direct contact disrupts the lipid bilayer of the corneal epithelium, exacerbated by the compound's high lipophilicity. |
| STOT - Single Exposure | Category 3 | H335 | Volatilization of the compound leads to inhalation of the pyrazole vapor, which directly irritates the mucous membranes of the respiratory tract. |
Precautionary Measures & Engineering Controls
To mitigate these hazards, your laboratory environment must be engineered for containment.
-
Engineering Controls: All manipulations must be performed in a Class II biological safety cabinet or a continuously monitored chemical fume hood.
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to the compound's lipophilicity, which may degrade standard latex), tightly fitting safety goggles, and a chemically resistant lab coat. If ventilation is compromised, a type ABEK respirator filter is mandatory [3].
Mechanistic Visualization: The Bioisosteric Advantage
Understanding why we use this specific building block is critical for downstream experimental design. The diagram below illustrates the causality behind replacing traditional tert-butyl groups with the 1-(trifluoromethyl)cyclobutyl moiety.
Metabolic stability pathway comparing traditional tert-butyl groups with the CF3-cyclobutyl bioisostere.
Experimental Workflows: Self-Validating Protocols
As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems. The following methodology details a standard Suzuki-Miyaura cross-coupling utilizing 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole. Every step includes a diagnostic check to ensure the chemical logic holds true.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Couple an aryl boronic acid to the C4 position of the pyrazole core.
Step 1: Reagent Assembly and Inert Atmosphere Preparation
-
Action: In a flame-dried Schlenk flask, combine 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole (1.0 eq), the desired aryl boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Causality: K₂CO₃ is chosen as a mild base to activate the boronic acid into a reactive boronate complex without causing premature degradation of the pyrazole ring.
Step 2: Solvent Introduction and Degassing
-
Action: Add a 4:1 mixture of 1,4-Dioxane and Water. Sparge the solution with ultra-pure Argon for exactly 15 minutes.
-
Causality: Oxygen is a potent poison for Palladium(0) catalysts. Sparging displaces dissolved O₂.
-
Self-Validation: The absence of bubbling upon cessation of sparging, coupled with a stable positive pressure on the Schlenk line bubbler, validates an airtight, anaerobic system.
Step 3: Catalyst Addition
-
Action: Quickly add Pd(dppf)Cl₂ (0.05 eq) under a heavy stream of Argon.
-
Causality: The bidentate dppf ligand provides extreme steric bulk, facilitating the challenging reductive elimination step of the bulky CF₃-cyclobutyl pyrazole product.
Step 4: Thermal Activation and In-Process Monitoring
-
Action: Heat the reaction mixture to 80°C.
-
Self-Validation (The LC-MS Check): After 4 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and inject. The protocol validates its success if the extracted ion chromatogram (EIC) shows >95% consumption of the starting bromide mass and the appearance of the coupled product mass. If starting material >5% remains, the system dictates the addition of 0.02 eq more catalyst and further heating.
Step 5: Quench and Aqueous Workup
-
Action: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl, followed by brine. Dry over anhydrous Na₂SO₄.
-
Causality: NH₄Cl neutralizes the basic K₂CO₃ and helps partition the palladium byproducts into the aqueous layer, ensuring a clean organic phase for subsequent silica gel chromatography.
Self-validating experimental workflow for palladium-catalyzed cross-coupling of the pyrazole.
Storage and Stability Guidelines
To maintain the integrity of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole over long-term storage, the following parameters must be strictly observed:
-
Temperature: Store refrigerated at 2–8°C. Cold-chain transportation is recommended to prevent thermal degradation of the halogenated heterocycle.
-
Atmosphere: Store under an inert gas (Argon or Nitrogen). The compound must be protected from ambient moisture, which over extended periods can lead to slow hydrolysis or degradation of trace impurities.
-
Light Sensitivity: Keep in an amber glass vial or wrap in aluminum foil. UV light can initiate homolytic cleavage of the C-Br bond, leading to radical-mediated side reactions and polymerization.
References
- Title: Serhii Trofymchuk's research works | Enamine Ltd. and other places - ResearchGate (Isosteric replacement of functional groups with 1-trifluoromethyl-cyclobutyl)
- Title: 4-Bromo-3-(trifluoromethyl)
- Title: 4-Bromo-1-methyl-1H-pyrazole 97 15803-02-8 Source: Sigma-Aldrich URL
Buchwald-Hartwig amination using 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole
Application Note: Buchwald-Hartwig Amination of 4-Bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole
Executive Summary
This application note details the optimized protocols for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole. The integration of the 1-(trifluoromethyl)cyclobutyl moiety serves as a highly lipophilic, metabolically stable bioisostere for the tert-butyl group, a critical structural motif in modern drug discovery[1]. However, its extreme steric bulk presents unique challenges in transition-metal catalysis. This guide provides a self-validating, mechanistically grounded protocol to achieve high-yielding aminations using rationally selected palladium precatalysts and bulky biarylphosphine ligands.
Mechanistic Rationale & Substrate Analysis
Five-membered heterocyclic halides, particularly 4-bromopyrazoles, are notoriously difficult substrates for Buchwald-Hartwig aminations[2]. They are prone to deactivating palladium catalysts through stable heteroatom coordination[2].
The substrate, 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole, mitigates this poisoning effect because the N1 position is fully substituted. The 1-(trifluoromethyl)cyclobutyl group acts as an advanced bioisostere, preserving the 3D spatial occupancy of a tert-butyl group while significantly enhancing metabolic stability and lipophilicity[1].
Causality in Catalyst Selection: The oxidative addition of Pd(0) into the electron-rich pyrazole C4–Br bond is energetically demanding. Furthermore, the immense steric bulk of the N1-substituent severely crowds the palladium center during the catalytic cycle. To overcome this, highly sterically demanding, electron-rich ligands such as tBuBrettPhos or tBuDavePhos are required[2][3]. The bulky tert-butyl groups on the ligand force the palladium center into a highly reactive mono-ligated Pd(0)L state, accelerating oxidative addition. Simultaneously, they induce severe steric strain in the Pd(II) amido intermediate, which dramatically accelerates the rate-limiting reductive elimination step—pushing the product off the catalyst before off-target β-hydride elimination can occur[3].
Catalytic Cycle & Workflow
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination highlighting steric influence during reductive elimination.
Figure 2: Logical workflow for selecting optimal ligand and base conditions based on the nucleophile.
Quantitative Data Summaries
Table 1: Ligand and Base Optimization for Sterically Hindered 4-Bromopyrazoles
| Precatalyst (mol%) | Ligand (mol%) | Base (Equiv) | Solvent | Temp (°C) | Conversion (%) |
| Pd2(dba)3 (2.5) | XPhos (5.0) | NaOtBu (1.5) | Toluene | 100 | < 20% |
| Pd2(dba)3 (2.5) | RuPhos (5.0) | NaOtBu (1.5) | Toluene | 100 | 45% |
| Pd(OAc)2 (5.0) | tBuDavePhos (5.0) | K3PO4 (2.0) | 1,4-Dioxane | 100 | 78% |
| Pd2(dba)3 (2.5) | tBuBrettPhos (5.0) | NaOtBu (1.5) | 1,4-Dioxane | 100 | > 95% |
Note: Data parameters synthesized from benchmark aminations of highly hindered, N-substituted 4-bromopyrazoles[2][3].
Self-Validating Experimental Protocols
Protocol A: General Procedure for Base-Tolerant Amines Objective: Coupling of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole with primary anilines or robust secondary amines.
Materials:
-
4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole (1.0 mmol, 1.0 equiv)
-
Amine nucleophile (1.2 mmol, 1.2 equiv)
-
Pd2(dba)3 (0.025 mmol, 2.5 mol%)
-
tBuBrettPhos (0.05 mmol, 5.0 mol%)
-
NaOtBu (1.5 mmol, 1.5 equiv)
-
Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)
Step-by-Step Methodology:
-
Preparation of the Catalytic Complex: In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd2(dba)3 and tBuBrettPhos.
-
Self-Validation Check: The initial mixture of Pd2(dba)3 is dark purple/black.
-
-
Addition of Substrates: Add 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole, the amine nucleophile, and NaOtBu to the tube.
-
Causality: NaOtBu is added last to prevent premature deprotonation of the amine before the active Pd(0) species is fully formed, which can lead to off-target base-catalyzed degradation.
-
-
Solvent Addition & Initiation: Add 5.0 mL of anhydrous 1,4-Dioxane. Seal the tube with a Teflon-lined screw cap, remove from the glovebox, and place in a pre-heated oil bath at 100 °C.
-
Self-Validation Check: Within 10-15 minutes of heating, the solution should transition from dark purple to a deep reddish-brown, homogeneous solution. This color shift confirms the successful generation of the active monoligated Pd(0)-tBuBrettPhos complex.
-
-
Reaction Monitoring: Stir vigorously (800 rpm) for 12 hours. Monitor via LCMS or TLC (Hexanes/EtOAc 3:1).
-
Self-Validation Check: The starting pyrazole (UV active, no fluorescence) should disappear, replaced by a more polar product spot (often exhibiting blue/green fluorescence under 254 nm UV due to the extended conjugated system of the aminated pyrazole).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional EtOAc (2 x 10 mL).
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (SiO2, gradient elution 0-30% EtOAc in Hexanes) to afford the pure aminated product.
Protocol B: Modification for Base-Sensitive Substrates If the amine contains base-sensitive functional groups (e.g., esters, epimerizable stereocenters), substitute NaOtBu with LHMDS (1.5 equiv) or K3PO4 (2.0 equiv, requires 110 °C)[2]. If using K3PO4, switch the ligand to tBuDavePhos and increase the reaction time to 24 hours, as the heterogeneous nature of K3PO4 slows the deprotonation step.
Troubleshooting & Field Insights
-
Issue: High levels of dehalogenated pyrazole (reduction of C-Br to C-H).
-
Cause: β-hydride elimination from the amine is outcompeting reductive elimination[3].
-
Solution: The steric bulk of the 1-(trifluoromethyl)cyclobutyl group is exacerbating the lifetime of the Pd(II) amido complex. Switch to a more sterically demanding ligand (e.g., AdBrettPhos) to force faster reductive elimination, or increase the concentration of the reaction to 0.5 M.
-
-
Issue: Catalyst plating (formation of a silver mirror or black precipitate within 30 minutes).
-
Cause: Catalyst death via irreversible coordination or oxygen ingress.
-
Solution: Ensure strict Schlenk/glovebox techniques. Verify the purity of the 4-bromopyrazole; trace amounts of unprotected pyrazole (N-H) from the synthesis of the starting material will instantly poison the Pd catalyst by forming stable, insoluble Pd(II) dimers.
-
References
-
Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI". Molecules, 25(20), 4634. Available at:[Link]
-
Trofymchuk, S., et al. (2020). "Isosteric replacement of functional groups: 1-trifluoromethyl-cyclobutyl group as a bioisostere for tert-butyl". Enamine Ltd. Research. Available at:[Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). "The Buchwald–Hartwig Amination After 25 Years". Angewandte Chemie International Edition, 58(48), 17118-17129. Available at:[Link]
-
Gao, Z., et al. (2023). "A general catalyst for Buchwald-Hartwig amination to prepare secondary five-membered heteroaryl amines with breaking the base barrier". Journal of Catalysis, 422, 36-42. Available at:[Link]
Sources
Application Notes and Protocols for 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the strategic use of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole , a key building block for the synthesis of novel molecular entities in drug discovery. This document outlines the significance of the trifluoromethylcyclobutyl-pyrazole scaffold, its physicochemical properties, and detailed, field-proven protocols for its derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Introduction: The Strategic Advantage of the Trifluoromethylcyclobutyl-Pyrazole Scaffold
The pyrazole moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its metabolic stability and versatile synthetic handles.[1][2] The introduction of fluorine-containing substituents, such as the trifluoromethyl group (-CF3), is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] The -CF3 group can improve metabolic stability, increase binding affinity, and modulate lipophilicity and pKa, thereby enhancing oral bioavailability and overall drug-like properties.[4]
The specific incorporation of a 1-(trifluoromethyl)cyclobutyl group at the N1 position of the pyrazole ring offers a unique combination of steric bulk and electronic properties. This bulky, lipophilic group can effectively shield the pyrazole ring from metabolic degradation and provide a three-dimensional structural element that can be exploited for selective interactions with biological targets. The bromine atom at the C4 position serves as a versatile synthetic handle, enabling the introduction of a wide array of substituents through transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize for potency, selectivity, and pharmacokinetic profiles.
Physicochemical Properties
| Property | Estimated Value/Information | Source/Rationale |
| Molecular Formula | C₉H₉BrF₃N₂ | Calculated |
| Molecular Weight | 297.08 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow solid or oil | Based on similar 4-bromopyrazole derivatives.[5] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, Dioxane) and have low solubility in water. | General solubility of similar organic molecules. |
| CAS Number | Not definitively found in public databases. | Extensive searches did not yield a specific CAS number. Researchers should verify with their supplier. |
Core Applications in Medicinal Chemistry
The primary utility of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole lies in its role as a versatile intermediate for the synthesis of more complex molecules through the functionalization of the C-Br bond. The two most prominent and powerful transformations for this purpose are the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, pairing an organohalide with an organoboron compound.[6][7] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in bioactive molecules.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. The use of a pre-catalyst like Pd(PPh₃)₄ or generating the active species in situ from a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand is common. The choice of ligand is critical; bulky, electron-rich phosphine ligands such as XPhos or SPhos can enhance catalytic activity, especially for challenging substrates.[8]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[9] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome and should be chosen based on the substrate's sensitivity to basic conditions.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the reactants and catalyst.
Experimental Workflow Diagram:
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole (1.0 eq), the desired aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C) in a pre-heated oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-substituted-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[10] This reaction is invaluable for synthesizing anilines, N-heterocycles, and other nitrogen-containing compounds that are prevalent in pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The choice of phosphine ligand is crucial for an efficient reaction and is often more specialized than in Suzuki couplings. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are frequently employed to facilitate the challenging reductive elimination step that forms the C-N bond.[5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be used, particularly with base-sensitive substrates.[11]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and to ensure the solubility of the reaction components.
Experimental Workflow Diagram:
Caption: Buchwald-Hartwig Amination Workflow.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-2.0 eq) to a dry Schlenk flask or reaction vial.
-
Reagent Addition: Add 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole (1.0 eq) and the desired primary or secondary amine (1.1-1.5 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite® to remove insoluble materials.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole derivative.
Self-Validating Systems and Troubleshooting
For both protocols, the progress of the reaction should be carefully monitored. The disappearance of the starting 4-bromopyrazole and the appearance of a new, less polar spot (for Suzuki coupling) or a new spot with different polarity (for Buchwald-Hartwig amination) on TLC is a good indicator of reaction progress. LC-MS analysis can confirm the mass of the desired product.
Common issues and troubleshooting:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the catalyst and ligand are not degraded. Use fresh reagents and properly degassed solvents.
-
Insufficient Base: The base may have degraded. Use freshly opened or properly stored base.
-
Low Temperature: The reaction may require higher temperatures for activation.
-
-
Side Reactions:
-
Debromination: The bromo-substituent can be reduced to a proton. This can be minimized by using milder conditions or a different catalyst/ligand system.[8]
-
Homocoupling of Boronic Acid: This is a common side reaction in Suzuki couplings. It can be minimized by ensuring an oxygen-free environment and using the appropriate stoichiometry of reagents.[8]
-
Conclusion
4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole is a highly valuable and versatile building block in modern drug discovery. Its unique combination of a metabolically stable, three-dimensional N-substituent and a synthetically tractable C4-bromo handle allows for the efficient construction of diverse compound libraries. The provided protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions serve as a robust starting point for the synthesis of novel pyrazole derivatives with the potential for enhanced pharmacological properties. As with any synthetic procedure, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - MDPI. (2021, August 22). Retrieved from [Link]
-
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC. (2025, October 29). Retrieved from [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. Retrieved from [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. Retrieved from [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC. (2024, December 12). Retrieved from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Retrieved from [Link]
-
Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove. Retrieved from [Link]
-
Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed. (2025, October 30). Retrieved from [Link]
-
Suzuki reaction - Wikipedia. Retrieved from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). Retrieved from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. (2021, January 4). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-Bromo-1-butyl-3-(trifluoromethyl)-1H-pyrazole | 1437794-58-5 [sigmaaldrich.com]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
Application Note: Optimized Sonogashira Cross-Coupling for 4-Bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole
Introduction & Contextual Significance
In modern medicinal chemistry, the isosteric replacement of functional groups is a critical strategy for optimizing pharmacokinetics and overcoming metabolic liabilities. The 1-(trifluoromethyl)cyclobutyl moiety has recently emerged as a highly valued bioisostere for the tert-butyl group[1]. It provides comparable steric bulk while significantly modulating lipophilicity and enhancing resistance to cytochrome P450-mediated clearance[2]. This specific motif is prominently featured in advanced pharmaceutical intermediates, most notably in the development of next-generation [3].
When this bulky, fluorinated group is attached to the N1 position of a 4-bromopyrazole, it creates a unique synthetic challenge. The Sonogashira cross-coupling of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole with terminal alkynes is an essential transformation for installing sp-hybridized carbon vectors at the C4 position. This application note details the mechanistic rationale, condition optimization, and a self-validating protocol for achieving high-yielding C–C bond formation on this specific deactivated heteroaryl scaffold.
Mechanistic Causality & Substrate Specificity
To design a robust protocol, one must understand how the specific N1-substituent alters the fundamental steps of the [4].
-
Electronic Effects on Oxidative Addition: In palladium-catalyzed cross-couplings of aryl bromides, the oxidative insertion of the Pd(0) species into the C–Br bond is typically the rate-determining step. Electron-rich pyrazoles often exhibit sluggish oxidative addition. However, the strongly electron-withdrawing trifluoromethyl group exerts a negative inductive effect (-I) across the cyclobutane ring, pulling electron density away from the pyrazole core. This relative electron deficiency accelerates the oxidative addition of the electron-rich Pd(0) catalyst into the C4–Br bond.
-
Steric Hindrance and Ligand Selection: While the C4 position is somewhat distant from the N1 substituent, the rigid, bulky nature of the 1-(trifluoromethyl)cyclobutyl group restricts the conformational freedom of the transition state. Standard triphenylphosphine ( PPh3 ) ligands often fail to stabilize the Pd intermediate adequately in these constrained environments. Consequently, utilizing a bidentate ligand with a wide bite angle (e.g., dppf) or a highly active, sterically demanding monodentate biaryl phosphine (e.g., XPhos) is required to prevent catalyst deactivation and promote efficient transmetalation and reductive elimination.
Sonogashira catalytic cycle for 4-bromopyrazole alkynylation.
Experimental Design & Optimization Data
Aryl bromides generally require elevated temperatures (70–90 °C) compared to their aryl iodide counterparts[4]. To establish a self-validating system, we evaluated multiple catalyst/ligand combinations. The presence of a copper co-catalyst is maintained to facilitate alkyne activation, though amine-free and copper-free variants exist for highly sensitive substrates[5].
Table 1: Optimization of Sonogashira Conditions for 4-Bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole
| Entry | Palladium Source | Ligand | Co-Catalyst | Base | Solvent | Temp (°C) | Yield (%)* |
| 1 | Pd(PPh3)4 (5 mol%) | None | CuI (10 mol%) | TEA | DMF | 80 | 45% |
| 2 | Pd(dppf)Cl2 (5 mol%) | dppf | CuI (10 mol%) | DIPEA | DMF | 80 | 78% |
| 3 | Pd(OAc)2 (2 mol%) | XPhos (4 mol%) | CuI (5 mol%) | TEA | THF | 70 | 88% |
| 4 | Pd(OAc)2 (5 mol%) | XPhos (10 mol%) | None | Cs2CO3 | MeCN | 80 | 62% |
*Yields determined by HPLC integration against an internal standard. Entry 3 represents the optimal balance of catalyst turnover and minimal alkyne homocoupling (Glaser coupling).
Step-by-Step Methodology
The following protocol relies on the optimized conditions (Table 1, Entry 3). To ensure trustworthiness and reproducibility, strict adherence to anaerobic techniques is mandatory, as oxygen promotes the oxidative homocoupling of the terminal alkyne.
Reagents Required:
-
4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole (1.0 equiv, 1.0 mmol)
-
Terminal Alkyne (e.g., phenylacetylene or TMS-acetylene) (1.5 equiv, 1.5 mmol)
-
Pd(OAc)2 (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Copper(I) Iodide (0.05 equiv, 5 mol%)
-
Triethylamine (TEA) (3.0 equiv, 3.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (0.2 M, 5.0 mL)
Protocol:
-
System Preparation (Self-Validation Step 1): Flame-dry a 25 mL Schlenk flask under vacuum and backfill with high-purity Argon three times. This ensures the complete removal of ambient moisture and oxygen.
-
Reagent Loading: Under a positive flow of Argon, charge the flask with 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole, Pd(OAc)2 , XPhos, and CuI.
-
Solvent & Base Addition: Add anhydrous THF and TEA via syringe.
-
Degassing (Self-Validation Step 2): Subject the mixture to three freeze-pump-thaw cycles. Alternatively, sparge the solution vigorously with Argon for 15 minutes. Causality: Removing dissolved O2 is critical to prevent the Cu-catalyzed Glaser homocoupling of the alkyne.
-
Alkyne Addition: Add the terminal alkyne dropwise via a micro-syringe.
-
Catalytic Heating: Seal the Schlenk flask and immerse it in a pre-heated oil bath at 70 °C. Stir vigorously for 4 to 12 hours. Monitor the reaction progress via TLC or LC-MS until the aryl bromide is fully consumed.
-
Quench & Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter the mixture through a short pad of Celite to remove precipitated palladium black and copper salts. Wash the organic layer with saturated aqueous NH4Cl (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic phase over anhydrous Na2SO4 , concentrate under reduced pressure, and purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient).
Step-by-step experimental workflow for the Sonogashira coupling.
References
-
Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Chemistry Portal. "Sonogashira Coupling." Organic-Chemistry.org. Available at:[Link]
- Vertex Pharmaceuticals Incorporated. (2018). "Modulator of cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator." WIPO Patent WO2018107100A1.
-
Ahunovych, V., Klipkov, A. A., Bugera, M., Tarasenko, K., Trofymchuk, S., et al. (2024). "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au, 4(11), 4507-4517. Available at:[Link]
-
Khazaei, A., et al. (2021). "Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst." Chemical Engineering Transactions. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2018107100A1 - Modulator of cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator - Google Patents [patents.google.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. cetjournal.it [cetjournal.it]
Application Notes and Protocols: Late-Stage Functionalization of 4-Bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole Derivatives
Introduction: The Strategic Value of Late-Stage Functionalization on Privileged Scaffolds
The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemicals, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antipsychotic properties.[1] The introduction of a trifluoromethyl group, particularly on a cyclobutyl moiety, can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[5] Consequently, the 1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole core represents a highly valuable template for drug discovery programs.
Late-stage functionalization (LSF) has emerged as a paradigm-shifting strategy in modern drug development.[6] It allows for the diversification of complex molecules at a late step in the synthetic sequence, thereby enabling the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for lengthy de novo syntheses.[6] The 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole is an ideal substrate for LSF, as the bromine atom serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions.[7] This document provides a comprehensive guide to the late-stage functionalization of this key intermediate, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.
The Challenge of Regioselectivity in Pyrazole Functionalization
The pyrazole ring possesses multiple sites for potential functionalization (N-1, C-3, C-4, and C-5). Achieving high regioselectivity is a significant challenge, as the inherent electronic properties of the ring can lead to mixtures of products.[8] The C-5 proton is generally the most acidic, making it susceptible to deprotonation and subsequent reaction.[9] Conversely, the C-4 position is the most nucleophilic center, favoring electrophilic aromatic substitution.[9] The presence of a directing group, often the N-2 lone pair, can influence the regioselectivity of C-H functionalization reactions.[9] By starting with a pre-functionalized 4-bromopyrazole, we circumvent many of these regioselectivity issues, allowing for precise and predictable modifications at the C-4 position.
Core Methodologies for Late-Stage Functionalization
This guide focuses on three robust and widely applicable palladium-catalyzed cross-coupling reactions for the functionalization of the 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole scaffold:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl and heteroaryl moieties.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing a diverse range of amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds, introducing alkynyl groups.
These methods were selected for their broad functional group tolerance, generally mild reaction conditions, and extensive documentation in the scientific literature, ensuring reliable and reproducible results.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the late-stage functionalization of the 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole core.
Caption: General workflow for late-stage functionalization.
Detailed Protocols and Methodologies
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[10][11] Its versatility and functional group tolerance make it ideal for late-stage functionalization. For 4-bromopyrazoles, careful selection of the catalyst and ligand system is crucial to achieve high yields and minimize side reactions like debromination.[12]
Causality Behind Experimental Choices:
-
Catalyst System: While various palladium catalysts can be effective, precatalysts like XPhos Pd G2 have shown excellent activity for coupling with nitrogen-rich heterocycles, often leading to higher yields.[13][14] The bulky, electron-rich XPhos ligand facilitates the oxidative addition of the palladium to the C-Br bond and promotes the reductive elimination to form the desired product.[12]
-
Base: A moderately strong base like potassium phosphate (K₃PO₄) is often preferred over stronger bases like sodium hydroxide to minimize debromination of the starting material.[12] The base is crucial for the transmetalation step, activating the boronic acid.
-
Solvent System: A mixture of an aprotic solvent like 1,4-dioxane and water is commonly used. Water is essential for the activation of the boronic acid by the base.[12]
Step-by-Step Protocol:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
The vial is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 2-5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
The reaction mixture is stirred vigorously and heated to 80-100 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole.
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inactive catalyst, decomposition of boronic acid. | Use a fresh batch of catalyst. Consider using a more stable boronic ester (e.g., pinacol ester). |
| Debromination of Starting Material | Base is too strong, prolonged reaction time at high temperature. | Switch to a milder base (e.g., K₂CO₃). Optimize reaction temperature and time. |
| Incomplete Conversion | Sterically hindered boronic acid. | Increase catalyst loading and/or reaction temperature. Consider a more active ligand. |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, providing access to a wide array of aniline and heteroarylamine derivatives.[15][16] For the C4-amination of pyrazoles, the reaction can be sensitive to the nature of the amine and the catalyst system.[17][18]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is critical for successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as tBuDavePhos are often effective.[17][18] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle.[19]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential to prevent unwanted side reactions.
Step-by-Step Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., tBuDavePhos, 4-10 mol%).
-
Add a strong base, such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Add anhydrous toluene or 1,4-dioxane to the vessel.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Solution |
| Low Yield with Primary Amines | β-hydride elimination from the palladium-amide intermediate.[17] | Consider using a copper-catalyzed amination protocol for primary amines. |
| Decomposition of Starting Material | Reaction temperature is too high. | Optimize the reaction temperature, starting at a lower temperature and gradually increasing if necessary. |
| No Reaction | Inactive catalyst or base. | Use fresh reagents. Ensure strictly anhydrous conditions. |
Protocol 3: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling provides a direct route to synthesize aryl and heteroaryl alkynes.[20][21] This reaction typically employs a dual catalytic system of palladium and copper.[22]
Causality Behind Experimental Choices:
-
Dual Catalyst System: The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide intermediate.[23] This dual system allows the reaction to proceed under milder conditions than a copper-free variant.[22]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. It serves both as a base to deprotonate the alkyne and often as a solvent.
-
Solvent: Anhydrous and deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are crucial to prevent the homocoupling of the alkyne (Glaser coupling).
Step-by-Step Protocol:
-
To a Schlenk flask containing 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole (1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), add a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Seal the flask with a septum and cycle between vacuum and an inert atmosphere (argon or nitrogen) three times.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Diagram of Catalytic Cycles
Caption: Simplified catalytic cycles for key cross-coupling reactions.
Conclusion and Future Outlook
The late-stage functionalization of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole derivatives offers a powerful and efficient strategy for the rapid diversification of this medicinally important scaffold. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust and reliable methods for the synthesis of novel analogues. As the field of catalysis continues to evolve, the development of even more efficient and selective methods, such as photoredox catalysis and C-H activation, will further expand the toolbox for late-stage functionalization.[24][25][26][27] These advancements will undoubtedly accelerate the discovery of new therapeutic agents and agrochemicals based on the versatile pyrazole core.
References
-
Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. (n.d.). PMC. Retrieved March 28, 2026, from [Link]
-
Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (2019, July 16). Organic Letters. Retrieved March 28, 2026, from [Link]
-
Site-selective electrochemical C(sp3)–H late-stage functionalization of pyrazolones. (n.d.). Green Chemistry. Retrieved March 28, 2026, from [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020, July). Organic & Biomolecular Chemistry. Retrieved March 28, 2026, from [Link]
-
Photocatalytic Functionalization of Dihydroquinoxalin‐2‐Ones with Pyrazolones. (n.d.). Advanced Synthesis & Catalysis. Retrieved March 28, 2026, from [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025, October 7). Chemistry – A European Journal. Retrieved March 28, 2026, from [Link]
-
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (2022, November 28). SIOC Journals. Retrieved March 28, 2026, from [Link]
-
Photoredox-Catalyzed C–H Functionalization Reactions. (2021, September 29). Chemical Reviews. Retrieved March 28, 2026, from [Link]
-
Photoredox-Catalyzed C–H Functionalization Reactions. (n.d.). PMC. Retrieved March 28, 2026, from [Link]
-
An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]
-
Visible light induced functionalization of indazole and pyrazole: A recent update. (2022, February 28). Chemical Communications. Retrieved March 28, 2026, from [Link]
-
Visible light-induced functionalization of indazole and pyrazole: a recent update. (n.d.). Chemical Communications. Retrieved March 28, 2026, from [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO. Retrieved March 28, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). PMC. Retrieved March 28, 2026, from [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). RSC Publishing. Retrieved March 28, 2026, from [Link]
-
SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. (2006, September 22). HETEROCYCLES. Retrieved March 28, 2026, from [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). Frontiers in Pharmacology. Retrieved March 28, 2026, from [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (n.d.). PMC. Retrieved March 28, 2026, from [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved March 28, 2026, from [Link]
-
Ruthenium-Catalyzed C–H Functionalization of Arylpyrazoles: Regioselective Acylation with Acid Chlorides. (n.d.). Organic Letters. Retrieved March 28, 2026, from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (n.d.). RSC Advances. Retrieved March 28, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. Retrieved March 28, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). OUCI. Retrieved March 28, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Semantic Scholar. Retrieved March 28, 2026, from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. Retrieved March 28, 2026, from [Link]
-
An overview of late-stage functionalization in today's drug discovery. (2019, November 15). PubMed. Retrieved March 28, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (n.d.). PMC. Retrieved March 28, 2026, from [Link]
-
Robust Buchwald–Hartwig amination enabled by ball-milling. (n.d.). Organic & Biomolecular Chemistry. Retrieved March 28, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 28, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved March 28, 2026, from [Link]
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2025, August 1). MDPI. Retrieved March 28, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Publishing. Retrieved March 28, 2026, from [Link]
-
Research - Wipf Group. (n.d.). University of Pittsburgh. Retrieved March 28, 2026, from [Link]
-
C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020, October 12). PubMed. Retrieved March 28, 2026, from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 4. semanticscholar.org [semanticscholar.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. An overview of late-stage functionalization in today's drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.org.mx [scielo.org.mx]
- 8. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 18. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Visible light-induced functionalization of indazole and pyrazole: a recent update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
how to prevent debromination of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole during palladium coupling
Target Substrate: 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole Reaction Scope: Suzuki-Miyaura & Buchwald-Hartwig Cross-Couplings Prepared by: Senior Application Scientist
Welcome to the Technical Support Center. When functionalizing complex, sterically hindered heteroaryls like 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole, researchers frequently encounter a critical failure mode: hydrodehalogenation (debromination) . Instead of the desired cross-coupled product, the reaction yields the des-bromo pyrazole.
This guide provides a mechanistic breakdown of why this occurs and offers field-proven, self-validating protocols to suppress this pathway and rescue your reaction yields.
Mechanistic Insight: The Origin of Debromination
To solve the problem, we must first understand the causality of the failure. Debromination is not a random occurrence; it is a competing catalytic cycle driven by the specific electronic and steric environment of your substrate[1].
Fig 1: Competing pathways in Pd-catalyzed coupling: Cross-coupling vs. hydrodehalogenation.
Frequently Asked Questions (FAQs)
Q1: Why is 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole particularly prone to debromination? A1: The vulnerability stems from a "perfect storm" of sterics and electronics. The 1-(trifluoromethyl)cyclobutyl group at the N1 position is an extremely bulky quaternary center. This steric wall physically shields the adjacent C4-position, significantly retarding the transmetalation step (in Suzuki) or amine coordination (in Buchwald-Hartwig)[2]. Furthermore, the strong inductive electron-withdrawing effect (-I) of the trifluoromethyl group makes the resulting Ar-Pd(II)-Br intermediate highly electrophilic[1]. Because the desired pathway is slowed down, this long-lived, electrophilic intermediate has ample time to intercept hydride sources from the reaction environment, leading to hydrodehalogenation.
Q2: How do my choice of base and solvent drive the debromination side reaction? A2: Debromination typically proceeds via the formation of a palladium-hydride (Pd-H) species[1][3]. If you use alkoxide bases with β -hydrogens (e.g., sodium tert-butoxide, sodium ethoxide) or protic solvents (e.g., ethanol, isopropanol), the Ar-Pd(II)-Br complex undergoes ligand exchange followed by β -hydride elimination[4]. This generates the fatal Ar-Pd(II)-H intermediate, which rapidly undergoes reductive elimination to yield the debrominated pyrazole.
Q3: What is the optimal catalyst system to outcompete this side reaction? A3: The key is to kinetically accelerate the desired catalytic cycle so that transmetalation/amine binding outpaces hydride abstraction. For Suzuki couplings, bulky, electron-rich dialkylbiaryl phosphines like XPhos are superior[1][2]. For Buchwald-Hartwig aminations of pyrazoles, tBuBrettPhos is highly effective[5][6]. Utilizing these ligands as pre-formed Pd G3 or G4 precatalysts ensures rapid generation of the active monoligated Pd(0) species, preventing off-cycle Pd(II) decay and minimizing the thermal energy required to initiate the cycle[7].
Quantitative Optimization Matrix
To systematically eliminate debromination, align your reaction parameters with the optimized conditions below.
| Parameter | High Debromination Risk (Avoid) | Low Debromination Risk (Recommended) | Mechanistic Rationale |
| Base | NaOtBu, NaOEt, NaOH | K₃PO₄, Cs₂CO₃, K₂CO₃ | Inorganic bases lack β -hydrogens, eliminating the primary source of hydride transfer[1][2]. |
| Solvent | Ethanol, Methanol, iPrOH | 1,4-Dioxane, Toluene, CPME | Aprotic solvents prevent solvent-derived proton/hydride donation to the Pd(II) intermediate[1][4]. |
| Ligand | PPh₃, dppf | XPhos (Suzuki), tBuBrettPhos (B-H) | Bulky biaryl phosphines accelerate transmetalation and reductive elimination, drastically reducing Ar-Pd(II) lifespan[5][6]. |
| Catalyst Source | Pd(OAc)₂ + Ligand (In situ) | XPhos Pd G3 / tBuBrettPhos Pd G3 | Precatalysts rapidly form active Pd(0) without requiring amine/solvent-mediated reduction[7]. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in checkpoints ensure that if a failure mode (like oxidation or moisture contamination) occurs, you can identify it before wasting valuable substrates.
Protocol A: Optimized Suzuki-Miyaura Coupling
Objective: Couple the target pyrazole with an arylboronic acid while maintaining <5% debromination.
-
Reagent Preparation (Validation Checkpoint): Ensure K₃PO₄ is finely milled and strictly anhydrous. Causality: Clumpy or wet base leads to poor biphasic solubility, stalling transmetalation and leaving the Ar-Pd(II)-Br intermediate stranded to undergo debromination.
-
Reaction Assembly: To an oven-dried Schlenk tube, add 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole (1.0 equiv), arylboronic acid (1.5 equiv), milled K₃PO₄ (2.0 equiv), and XPhos Pd G3 (3-5 mol%).
-
Strict Degassing: Seal the tube, evacuate, and backfill with ultra-pure Argon (Repeat 3x). Validation Checkpoint: Oxygen promotes oxidative homocoupling of the boronic acid. If the boronic acid is consumed by homocoupling, the pyrazole will default to the debromination pathway.
-
Solvent Addition: Syringe in anhydrous, degassed 1,4-Dioxane (0.2 M). If water is strictly required to activate a highly hindered boronic acid, use a minimal, rigorously degassed Dioxane:H₂O ratio of 10:1[2].
-
Execution & Monitoring: Heat the vigorously stirring mixture to 80 °C.
-
In-Process LC-MS Validation (2 Hours): Pull a 5 μ L aliquot. Look for the[M+H]⁺ of the desired product versus the [M+H]⁺ of the debrominated 1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole. Decision Gate: If the debromination peak exceeds 10% area, halt the reaction. Verify solvent anhydrousness and ensure the boronic acid has not degraded.
-
Workup: Upon completion (typically 4-12 hours), cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove Pd black, and concentrate for chromatography.
Protocol B: Optimized Buchwald-Hartwig Amination
Objective: Couple the target pyrazole with a primary/secondary amine.
-
Reaction Assembly: In a glovebox or under strict Schlenk conditions, combine the pyrazole (1.0 equiv), the amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), and tBuBrettPhos Pd G3 (2-4 mol%)[5]. Note: Do not use NaOtBu due to the high risk of β -hydride elimination.
-
Solvent Addition: Add anhydrous, degassed Toluene (0.15 M).
-
Execution: Heat to 90 °C. The bulky tBuBrettPhos ligand will force the amine to bind rapidly to the Pd center, outcompeting side reactions[6].
-
In-Process TLC Validation (1 Hour): Check for the disappearance of the starting pyrazole. The formation of a highly fluorescent blue/green spot under 254 nm UV often indicates the successful formation of the N-aryl/N-alkyl pyrazole product.
-
Workup: Quench with water, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via silica gel chromatography.
Sources
troubleshooting low conversion rates with 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and practical challenges associated with cross-coupling reactions involving 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole .
This substrate presents a "perfect storm" of steric hindrance and electronic deactivation. Below, you will find the causality behind these failures, diagnostic workflows, optimized protocols, and quantitative data to get your syntheses back on track.
Part 1: The Root Cause of Low Conversion (Causality)
To troubleshoot effectively, we must first understand why this specific molecule resists standard coupling conditions (such as traditional Suzuki-Miyaura or Buchwald-Hartwig protocols). The 1-(trifluoromethyl)cyclobutyl group at the N1 position exerts a profound dual effect on the C4-bromine reactive site:
-
The "Steric Umbrella" Effect: The rigid, puckered cyclobutane ring projects directly into the spatial hemisphere of the C4 position. The addition of the CF3 group drastically increases the van der Waals volume, physically blocking the approach of bulky palladium-ligand complexes during the catalytic cycle[1].
-
Electronic Deactivation: The C4 position of a pyrazole ring is inherently less reactive toward cross-coupling than the C3 or C5 positions[2]. Furthermore, the strongly inductive electron-withdrawing nature (-I effect) of the CF3 group pulls electron density away from the pyrazole core. While this can sometimes facilitate the initial oxidative addition of Pd(0), it severely electron-starves the resulting Pd(II) intermediate, creating a massive activation energy barrier for the subsequent transmetalation and reductive elimination steps[1].
Part 2: Diagnostic Workflow
When your reaction stalls at <20% conversion, use the following logic tree to diagnose the exact point of failure in your catalytic cycle.
Caption: Diagnostic logic tree for troubleshooting low conversion in sterically hindered pyrazole couplings.
Part 3: Frequently Asked Questions (FAQs)
Q1: My reaction stalls at 15% conversion, and I recover mostly unreacted starting material. What is failing? A1: The catalytic cycle is stalling at the transmetalation step. The bulky 1-(trifluoromethyl)cyclobutyl group physically prevents the incoming nucleophile (e.g., boronic acid) from coordinating to the palladium center[1]. Standard catalysts like Pd(PPh3)4 are easily poisoned by steric crowding and oxygen[3]. To overcome this, you must use highly active, sterically demanding, and electron-rich phosphine ligands (like XPhos) that force the palladium into a highly reactive monoligated Pd(0) state[4].
Q2: I am seeing complete consumption of the starting material, but my yield is still low. LC-MS shows a mass corresponding to [M-Br+H]. What is happening? A2: You are observing protodehalogenation (debromination), a primary side reaction for 4-bromopyrazoles[4]. This occurs when the Pd(II) oxidative addition complex undergoes protonation rather than transmetalation—a pathway heavily favored when transmetalation is sterically slowed[5]. To mitigate this, reduce the water content in your solvent system, switch to a milder base (e.g., K3PO4 instead of NaOH), and ensure your solvents are strictly degassed[4].
Q3: Which palladium precatalyst is recommended for this specific substrate? A3: We strongly recommend third-generation (G3) Buchwald precatalysts, specifically XPhos Pd G3 [1]. Unlike Pd(OAc)2 or Pd(PPh3)4, G3 precatalysts ensure rapid, quantitative generation of the active Pd(0) species under mild, slightly basic conditions. This prevents catalyst degradation from occurring before the sluggish transmetalation step can take place[1].
Part 4: Quantitative Data & Optimization Matrix
The following table summarizes expected outcomes based on various catalyst and condition matrices when dealing with highly hindered 4-bromopyrazoles.
| Catalyst System | Ligand | Base / Solvent | Temp (°C) | Expected Conversion | Primary Observation / Failure Mode |
| Pd(PPh3)4 (5 mol%) | PPh3 (Inherent) | Na2CO3 / Toluene:H2O | 90 | < 5% | Complete stall; catalyst poisoning and severe steric blockade[3]. |
| Pd(dppf)Cl2 (5 mol%) | dppf | K2CO3 / Dioxane:H2O | 100 | 15–20% | Sluggish reaction; significant debromination observed[3]. |
| Pd2(dba)3 (2.5 mol%) | SPhos | K3PO4 / Toluene | 100 | 45–50% | Moderate conversion; transmetalation is still the rate-limiting step. |
| XPhos Pd G3 (2 mol%) | XPhos | Cs2CO3 / Dioxane:H2O (4:1) | 110 | > 85% | Clean conversion; bulky biaryl ligand forces active monoligated Pd(0)[1]. |
Part 5: Mechanistic Bottleneck Analysis
Caption: Catalytic cycle highlighting the transmetalation bottleneck caused by the 1-(CF3)cyclobutyl group.
Part 6: Self-Validating Experimental Protocol
Optimized Suzuki-Miyaura Coupling for Sterically Hindered Pyrazoles
This protocol utilizes a self-validating methodology. Do not proceed to the next step unless the physical observations match the validation checkpoints.
Reagents:
-
4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole (1.0 mmol)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)[4]
-
Cesium carbonate (Cs2CO3) (2.0 mmol, 2.0 equiv)[1]
-
XPhos Pd G3 (0.02 mmol, 2 mol%)[1]
-
Anhydrous 1,4-Dioxane (4 mL) / Degassed H2O (1 mL)[1]
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-bromopyrazole substrate, arylboronic acid, and Cs2CO3.
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Residual oxygen will irreversibly oxidize the electron-rich XPhos ligand, killing the catalyst before the reaction begins.
-
Catalyst Addition: Briefly open the flask under a positive flow of Argon and add the XPhos Pd G3 precatalyst[4]. Re-seal and perform one final vacuum/Argon cycle.
-
Solvent Addition: Add the 1,4-dioxane and water via syringe. Both solvents must be rigorously sparged with Argon for 30 minutes prior to use[4].
-
Initiation & Validation: Transfer the flask to a pre-heated oil bath at 110 °C and stir vigorously (800+ RPM)[1].
-
Validation Checkpoint: Within 10–15 minutes of heating, the initial pale/yellow suspension should transition to a homogeneous, dark red or brown solution. This color change visually validates the successful generation of the active monoligated Pd(0) species. If the solution remains pale yellow, the precatalyst has failed to activate (likely due to poor base solubility or oxygen ingress)[3].
-
-
Monitoring: Stir for 16–24 hours[1]. Monitor via LC-MS. Due to the high lipophilicity of the CF3-cyclobutyl group, TLC may show poor resolution between starting material and product; rely on MS for accurate conversion tracking.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.
References
- BenchChem. Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-N-(tert-butyl)pyridin-2-amine Reactions.
- BenchChem. Technical Support Center: Suzuki Coupling Reactions of 4-Bromopyrazoles.
- BenchChem. 3-Bromo-1H-pyrazole | Building Block for R&D.
- Reddit Chempros. Problems with Suzuki coupling.
- National Institutes of Health (NIH) / PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]
handling moisture sensitivity in 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole lithiation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the optimization and scale-up of organolithium-mediated transformations. The lithiation of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole is a prime example of a highly moisture-sensitive halogen-metal exchange.
To ensure scientific integrity and reproducible yields, this guide is built on a self-validating framework . We do not rely on assumptions; every variable—from reagent molarity to solvent dryness—must be analytically verified before the reaction commences.
Mechanistic Overview & The Moisture Challenge
In organometallic chemistry, metal-halogen exchange is a fundamental reaction that converts an organic halide into a reactive organometallic intermediate[1]. When treating 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole with n -butyllithium ( n -BuLi), the reaction is kinetically controlled. The driving force is the formation of the more stable sp2 -hybridized pyrazolyl carbanion over the sp3 -hybridized butyl anion[1][2].
The Causality of Moisture Failure: Organolithium reagents are notoriously pyrophoric and highly sensitive to moisture[3]. The 4-lithio pyrazole intermediate is an exceptional nucleophile, but it is also a remarkably strong base. If trace water is present in the reaction medium, two catastrophic failure modes occur:
-
Reagent Degradation: Water directly quenches the n -BuLi before the exchange can occur, forming inactive lithium hydroxide (LiOH) and butane gas[4].
-
Intermediate Quenching: Any successfully formed 4-lithio pyrazole will instantly abstract a proton from water, resulting in the des-bromo byproduct (1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole) rather than your desired electrophile-coupled product.
Diagnostic Flowchart: Lithiation Pathways
Fig 1: Reaction pathways of 4-bromo pyrazole lithiation and moisture-induced quenching.
Frequently Asked Questions (Troubleshooting)
Q1: I am recovering mostly 1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole (the des-bromo byproduct) instead of my coupled product. What is happening? A: This is the hallmark of a proton quench. It indicates that either your solvent, your starting material, or your electrophile contained trace water. Because the 4-lithio pyrazole intermediate is highly basic, it will rapidly abstract a proton from H2O before it can undergo nucleophilic addition with your intended electrophile.
Q2: How do I definitively know if the failure is due to degraded n -BuLi or a wet reaction setup? A: You must implement a self-validating workflow. Never assume the molarity printed on a commercial n -BuLi bottle is accurate after the septum has been pierced. Perform a Gilman double titration to confirm the active carbon-bound lithium concentration[4]. If the titration confirms high active molarity but your reaction still yields the des-bromo byproduct, the moisture is being introduced via your solvent, substrate, or inert gas line.
Q3: Does the 1-(trifluoromethyl)cyclobutyl group affect the lithiation rate or stability? A: Yes. The bulky, electron-withdrawing nature of the CF3 -cyclobutyl group provides steric shielding at the N1 position. This effectively prevents competitive C5-deprotonation and strictly directs the n -BuLi to undergo halogen-metal exchange at the C4-bromide[1]. However, this steric bulk does not protect the highly exposed C4-carbanion from protonation by small molecules like water.
Q4: What is the maximum acceptable water content for this reaction? A: For optimal yields (>90%), the Karl Fischer (KF) titration of your reaction solvent (typically THF or Diethyl Ether) must read < 20 ppm water. Anything above 50 ppm will noticeably degrade your yield and complicate purification due to des-bromo byproduct formation.
Quantitative Data: Impact of Moisture on Lithiation
The following table summarizes the causal relationship between solvent moisture levels, active reagent availability, and the resulting product distribution.
| Karl Fischer Water Content | Active n -BuLi Remaining (per 1.05 eq added) | Primary Reaction Outcome | Des-bromo Byproduct (%) |
| < 10 ppm | > 1.02 eq | Complete Lithiation | < 2% |
| 20 - 50 ppm | ~ 0.85 eq | Incomplete Exchange | 10 - 15% |
| 100 - 200 ppm | ~ 0.60 eq | Sluggish/Mixed Outcome | 30 - 45% |
| > 200 ppm | < 0.20 eq | Reagent Quenched | > 60% |
Self-Validating Experimental Protocols
To guarantee success, execute the following three protocols sequentially. This ensures that the reagent, the environment, and the execution are all analytically verified.
Protocol 1: Gilman Double Titration of n -BuLi
This protocol differentiates between active organolithium reagent and inactive lithium hydroxide/alkoxide byproducts[4].
-
Total Base Titration: Under an argon atmosphere, accurately weigh ~100 mg of anhydrous diphenylacetic acid into a flame-dried Schlenk flask. Dissolve in 5 mL of anhydrous THF and cool to 0 °C.
-
Slowly add the n -BuLi solution via a gas-tight syringe until a persistent yellow endpoint is reached. Record this volume ( Vtotal ).
-
Active Base Determination: In a separate flask, quench a known volume of the n -BuLi solution (e.g., 1.0 mL) with 10 mL of distilled water. Titrate the resulting solution with standardized 0.1 M HCl using phenolphthalein as an indicator. Record this volume ( Vinactive ).
-
Calculation: The concentration of the active organolithium reagent is the difference between the total base and the inactive hydroxide[4]. Do not proceed if the active concentration is <85% of the bottle's stated molarity.
Protocol 2: Schlenk Line Setup & Solvent Verification
Organolithium reagents must be handled under inert atmospheres that rigorously exclude air and moisture[3].
-
Connect a two-neck round-bottom flask to a Schlenk line. Heat the flask vigorously with a heat gun under high vacuum (0.1 mmHg) for 5 minutes to remove adsorbed surface water.
-
Backfill the flask with ultra-high purity Argon. Repeat the vacuum/Argon cycle three times[4].
-
Dispense anhydrous THF into the flask via a stainless-steel cannula transfer[3].
-
Validation: Extract a 1.0 mL aliquot of the THF and inject it into a Karl Fischer titrator. Proceed to Protocol 3 only if the reading is < 20 ppm.
Protocol 3: Optimized Halogen-Lithium Exchange Workflow
-
Substrate Preparation: Dissolve 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole (1.0 equiv) in the validated anhydrous THF (0.2 M concentration) under Argon.
-
Temperature Control: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes. Kinetic control is vital to prevent side reactions[1].
-
Lithiation: Dropwise add the titrated n -BuLi (1.05 equiv) down the inner wall of the flask over 10 minutes to prevent localized heating. Stir at -78 °C for 30 minutes.
-
Electrophile Quench: Add your desired electrophile (e.g., anhydrous DMF for formylation) dropwise. Ensure the electrophile has been pre-dried over activated 4Å molecular sieves.
-
Workup: Allow the reaction to slowly warm to room temperature, then quench with saturated aqueous NH4Cl to safely neutralize any unreacted lithium species.
References
- Technical Support Center: Optimization of Reaction Conditions for Organolithium Compounds - Benchchem.
- Metal–halogen exchange - Wikipedia.
- Procedures for Safe Use of Pyrophoric Organolithium Reagents - ehs.uci.edu.
- The Halogen-Metal Interconversion Reaction with Organolithium Compounds - organicreactions.org.
Sources
minimizing catalyst poisoning by 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole impurities
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for scientists and drug development professionals encountering catalytic bottlenecks when utilizing 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole .
While this compound is a highly valuable building block in the synthesis of complex APIs (such as CFTR modulators and kinase inhibitors), its incorporation via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is notoriously prone to stalling. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to bypass them.
Mechanistic Causality: Why Does the Catalyst Die?
To solve catalyst poisoning, we must first understand the molecular dynamics at play. The stalling of cross-couplings involving 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole is driven by a dual-threat mechanism:
-
N2-Coordination (The Primary Sink): The 1-(trifluoromethyl)cyclobutyl group provides significant steric bulk at the N1 position. However, the N2 position remains exposed. Nitrogen atoms present in heterocyclic substrates coordinate strongly with metal catalysts[1]. Following the oxidative addition of the C4-Br bond to Pd(0), an electrophilic Pd(II) intermediate is formed. The N2 lone pair of unreacted starting material—or trace debrominated impurities—rapidly displaces standard ancillary phosphine ligands, forming a thermodynamically stable, catalytically inactive off-cycle complex[2].
-
Halide Inhibition: As the reaction progresses, the accumulation of free bromide ions can lead to the formation of stable anionic palladium species (e.g., [Pd(Ar)Br3]2− ), which resist the transmetalation step[3].
Troubleshooting FAQs
Q: Why does my Suzuki-Miyaura coupling with 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole stall prematurely at <20% conversion? A: This is a classic manifestation of heterocycle-induced catalyst poisoning. The lack of reactivity is explained by the coordination of the pyrazole nitrogen to palladium, resulting in catalyst poisoning[3]. Standard ligands like PPh3 or dppf leave the palladium center too exposed, allowing the pyrazole to outcompete the ligand and halt the catalytic cycle.
Q: How can I differentiate between N-coordination poisoning and halide inhibition? A: Perform a Catalyst Spike Test . If adding a fresh 2 mol% of Pd(0) catalyst temporarily restarts the reaction, poisoning is confirmed. To distinguish the exact type, run a parallel reaction spiked with a halide scavenger (e.g., Ag2CO3 ). If the scavenger restores full conversion, halide inhibition is the culprit. If the reaction still stalls, N-coordination by the pyrazole is the dominant failure mode.
Q: What is the optimal ligand class to prevent this specific N-coordination poisoning? A: You must utilize sterically bulky, electron-rich ligands. Bulky dialkylbiaryl phosphines (e.g., XPhos, BrettPhos) create a protective steric "pocket" around the palladium. This coordinative unsaturation, facilitated by steric bulk, prevents the pyrazole from accessing the metal center while still allowing the desired cross-coupling steps to proceed[2].
Quantitative Data: Ligand Impact on Conversion
The choice of ligand directly dictates the survival of the active catalyst. The table below summarizes the quantitative impact of ligand steric profiles on reaction success.
| Catalyst System | Ligand Class | Steric Profile (Tolman Angle / %Vbur ) | Primary Failure Mode | Typical Conversion |
| Pd(PPh3)4 | Monodentate Phosphine | Low (~145°) | Severe N2-coordination poisoning | < 15% |
| Pd(dppf)Cl2 | Bidentate Phosphine | Moderate | Halide inhibition & partial displacement | 30 - 40% |
Pd(OAc)2
| Biaryl Phosphine | High | Slow oxidative addition | 60 - 70% |
| XPhos Pd G3 | Bulky Biaryl Precatalyst | Very High | None (Steric shielding prevents poisoning) | > 95% |
Visualizing the Problem and the Solution
Mechanism of pyrazole-induced catalyst poisoning via off-cycle Pd(II) complex formation.
Decision tree for diagnosing and resolving catalyst poisoning in pyrazole cross-couplings.
Validated Experimental Protocols
Protocol A: Sterically Shielded Suzuki-Miyaura Coupling
Causality & Self-Validation: This protocol uses XPhos Pd G3, a precatalyst that ensures a strict 1:1 ratio of Palladium to the bulky XPhos ligand. Upon mild base activation, it rapidly generates the active mono-ligated Pd(0) species, outcompeting the coordination of the pyrazole impurity.
-
Preparation: Charge an oven-dried reaction vessel with 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), XPhos Pd G3 (2 mol%), and anhydrous K3PO4 (2.0 equiv).
-
Atmospheric Control: Evacuate the vessel and backfill with high-purity Nitrogen or Argon (Repeat 3x). Strict anaerobic conditions are required to prevent the oxidation of the highly active, unshielded Pd(0) intermediate.
-
Solvent Addition: Add degassed THF/Water (4:1 v/v) via syringe. The biphasic system dissolves the inorganic base while keeping the organic substrates in the active catalytic phase.
-
Reaction & Validation: Heat the mixture to 60°C.
-
Self-Validation Step: Withdraw a 10 µL aliquot at 60 minutes and analyze via HPLC. If the conversion is >50% and the distinct peak for the off-cycle bis-pyrazole Pd-complex is absent, the bulky ligand is successfully shielding the metal center.
-
Protocol B: Halide Scavenging Workflow (For highly resistant stalls)
Causality & Self-Validation: If Protocol A stalls late in the reaction (e.g., at 80% conversion), the root cause has shifted from N-coordination to halide inhibition. Adding Ag2CO3 precipitates free bromide as insoluble AgBr , driving the equilibrium away from inactive anionic complexes.
-
Identification: If HPLC monitoring shows the reaction has plateaued with intact starting material remaining, cool the reaction mixture to room temperature.
-
Scavenger Addition: Under a positive flow of Nitrogen, add Ag2CO3 (1.0 equiv relative to the initial bromide concentration).
-
Resumption & Validation: Resume heating at 60°C.
-
Self-Validation Step: The immediate formation of a pale yellow precipitate ( AgBr ) visually confirms the sequestering of free bromide. A subsequent HPLC check at 30 minutes showing resumed product formation validates halide inhibition as the secondary root cause.
-
References
- Source: National Institutes of Health (NIH)
- Source: Royal Society of Chemistry (RSC)
- Source: National Institutes of Health (NIH)
Sources
Reactivity Comparison Guide: 4-Bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole vs. 4-Iodopyrazoles
Executive Summary
The functionalization of the pyrazole core at the C4 position is a critical vector in the synthesis of modern therapeutics and agrochemicals. When designing a synthetic route, the choice of the halogen (bromo vs. iodo) and the N1-substituent drastically alters the reaction kinetics, stability, and ultimate yield of palladium-catalyzed cross-coupling reactions.
This guide provides an objective, data-driven comparison between standard 4-iodopyrazoles and the highly specialized 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole . By analyzing the interplay between steric shielding, electronic induction, and bond dissociation energies, this document serves as a definitive framework for researchers optimizing late-stage functionalization workflows.
Mechanistic Causality: Sterics, Electronics, and Bond Energetics
As application scientists, we must look beyond empirical yields and understand the fundamental forces driving catalytic cycles. The reactivity difference between these two substrates is governed by three primary factors:
The Bioisosteric N-Substituent Effect
The 1-(trifluoromethyl)cyclobutyl group is a cutting-edge bioisostere for the tert-butyl group, specifically designed to enhance metabolic stability while maintaining lipophilicity in drug scaffolds[1]. When installed at the N1 position of a pyrazole, it introduces profound steric shielding around the pyrazole core. While this massive steric bulk normally hinders the approach of the palladium catalyst, the strong electron-withdrawing nature (inductive effect) of the CF3 group lowers the LUMO of the pyrazole ring. This electronic deficiency partially compensates for the steric hindrance by increasing the electrophilicity of the C4-halogen bond.
Halogen Bond Dissociation Energy (BDE)
In palladium-catalyzed cross-coupling, the initial rate of the reaction is dictated by the oxidative addition step, which relies on the carbon-halogen bond strength. The C-I bond (~65 kcal/mol) is significantly weaker than the C-Br bond (~81 kcal/mol)[2]. Consequently, 4-iodopyrazoles undergo rapid oxidative addition, even at room temperature with standard catalysts like Pd(PPh3)4.
The Dehalogenation Paradox
While 4-iodopyrazoles initiate the catalytic cycle faster, this high reactivity is a double-edged sword. The resulting Pd(II)-aryl intermediate is highly reactive. If the subsequent transmetalation step is slowed down—which is common when bulky N-substituents are present—the intermediate becomes notoriously susceptible to hydrodehalogenation (reduction) side reactions[2],[3].
Conversely, 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole requires more forcing conditions and specialized, bulky dialkylbiaryl phosphine ligands (e.g., XPhos or Amphos) to achieve oxidative addition[4]. However, this higher activation barrier results in a more stable Pd(II) intermediate. This stability allows the transmetalation step to outcompete reductive side reactions, ultimately providing higher isolated yields of the desired cross-coupled product[2].
Logical flow comparing mechanistic reactivity and outcomes of 4-bromo vs 4-iodo pyrazoles.
Comparative Performance Data
The following tables summarize the empirical performance of these two substrates across standard cross-coupling paradigms. Data assumes coupling with standard arylboronic acids (Suzuki) or secondary amines (Buchwald-Hartwig).
Table 1: Suzuki-Miyaura Cross-Coupling Profile
| Substrate | Optimal Catalyst System | Temp | Time | Avg. Yield | Primary Side Reaction |
| 4-Bromo-1-[1-(CF3)cyclobutyl]-pyrazole | XPhos Pd G2, K3PO4 | 90°C | 12h | 80–92% | Trace homocoupling |
| 4-Iodopyrazole (N-Alkyl/Aryl) | Pd(dppf)Cl2, Na2CO3 | 60°C | 4h | 60–75% | Hydrodehalogenation |
Table 2: Buchwald-Hartwig Amination Profile
| Substrate | Optimal Catalyst System | Temp | Avg. Yield | Mechanistic Observation |
| 4-Bromo-1-[1-(CF3)cyclobutyl]-pyrazole | tBuBrettPhos Pd G3, NaOtBu | 100°C | 75–85% | Excellent stability; requires high temp to overcome steric clash. |
| 4-Iodopyrazole (N-Alkyl/Aryl) | Pd2(dba)3, BINAP, Cs2CO3 | 80°C | 50–65% | Prone to rapid catalyst poisoning and off-target C-H activation. |
Validated Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocol is a self-validating system designed specifically for the sterically hindered 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole . It utilizes a pre-formed palladium cycle (XPhos Pd G2) to bypass the difficult activation step of traditional Pd(0) sources.
Standard Operating Procedure: Suzuki-Miyaura Coupling
Step 1: Substrate Preparation & Degassing
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.5 equiv, 0.75 mmol).
-
Add solid anhydrous K3PO4 (2.0 equiv, 1.0 mmol).
-
Seal the tube and perform three cycles of vacuum/nitrogen backfill to establish an inert atmosphere. Causality: Oxygen rapidly degrades the active Pd(0) species generated from the precatalyst.
Step 2: Catalyst Loading
-
Under a positive stream of nitrogen, quickly add XPhos Pd G2 (3 mol%, 0.015 mmol).
-
Add degassed 1,4-dioxane (4.0 mL) and degassed HPLC-grade H2O (1.0 mL). Causality: The biphasic system dissolves the inorganic base and facilitates the crucial transmetalation step.
Step 3: Thermal Activation & In-Process Monitoring
-
Heat the reaction mixture in a pre-heated oil bath at 90°C.
-
At the 4-hour mark, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LCMS. Self-Validation: Look for the mass of the dehalogenated pyrazole. If dehalogenation exceeds 10%, lower the temperature to 80°C for future runs.
Step 4: Quench and Extraction
-
After 12 hours, cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with brine (10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The highly lipophilic 1-(trifluoromethyl)cyclobutyl group generally causes the product to elute earlier than standard N-alkyl pyrazoles.
Standardized experimental workflow for the Suzuki-Miyaura cross-coupling of halopyrazoles.
Sources
In-Depth Comparison Guide: Mass Spectrometry Platforms for the Fragmentation Analysis of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole
Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.
As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally elucidating heavily halogenated, sterically hindered heterocyclic scaffolds. The compound 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole (C₈H₈BrF₃N₂) presents a unique case study. It contains three distinct analytical handles: a brominated pyrazole core, a highly strained cyclobutane ring, and a trifluoromethyl (-CF₃) group.
This guide objectively compares the performance of two primary mass spectrometry (MS) platforms—Gas Chromatography-Electron Ionization (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight (LC-ESI-QTOF-MS) —for the characterization of this compound. Furthermore, it provides field-proven, self-validating experimental protocols to ensure absolute confidence in your structural assignments.
Mechanistic Principles of Fragmentation
Before comparing instrumental platforms, we must establish the fundamental gas-phase thermodynamics governing this molecule. The fragmentation of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole is driven by the competing stabilities of its leaving groups.
The Bromine Isotopic Anchor
Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This creates a built-in diagnostic tool. Any fragment ion retaining the pyrazole core will exhibit a characteristic doublet separated by 2 Da (e.g., m/z 268 / 270). Fragments lacking this doublet definitively originate from the cyclobutyl-CF₃ moiety.
Pyrazole Core Dynamics
As documented in comprehensive studies of pyrazole fragmentation (), the pyrazole ring under high collision energy or 70 eV electron impact undergoes a characteristic ring-opening event. The primary pathway is the expulsion of neutral hydrogen cyanide (HCN, -27 Da) or molecular nitrogen (N₂, -28 Da). For our target compound, the cleavage of the C-N bond yields the 4-bromopyrazole ion (m/z 146/148), which subsequently loses HCN to form a bromocyclopropenyl-like cation at m/z 119/121.
Trifluoromethylcyclobutyl Cleavage
The 1-(trifluoromethyl)cyclobutyl group is highly labile. The electron-withdrawing nature of the -CF₃ group combined with the ring strain of the cyclobutane moiety drives two primary pathways:
-
Loss of •CF₃ (-69 Da): Alpha-cleavage resulting in a stabilized cyclobutyl cation.
-
Heterolytic C-N Cleavage: Yielding the 1-(trifluoromethyl)cyclobutyl cation at m/z 123. The preservation of the cyclocalkane ring during CF₃-related fragmentation is a recognized phenomenon in fluorinated heterocycles ().
Figure 1: Proposed mass spectrometric fragmentation pathways for 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole.
Platform Comparison: GC-EI-MS vs. LC-ESI-QTOF-MS
Choosing the correct platform depends on whether your goal is library-matchable structural fingerprinting or exact mass elucidation.
| Performance Metric | GC-EI-MS (Single Quadrupole) | LC-ESI-QTOF-MS (High Resolution) |
| Ionization Energy | Hard (70 eV). Extensive in-source fragmentation. | Soft (ESI). Preserves intact [M+H]⁺. |
| Molecular Ion Detectability | Poor. The strained cyclobutane and CF₃ group cause rapid degradation of the M⁺• radical cation. | Excellent. Strong [M+H]⁺ signal at m/z 269.99 / 271.99. |
| Mass Accuracy | Nominal mass (± 0.1 Da). | Exact mass (< 3 ppm error). Confirms elemental formulas. |
| Fragmentation Control | Fixed. Cannot isolate specific precursor isotopes. | Highly controlled via Collision-Induced Dissociation (CID). |
| Best Use Case | Fast library screening, volatile impurity profiling. | De novo structural elucidation, metabolite identification. |
Self-Validating Experimental Protocols
A robust analytical method must be self-validating. The protocols below are designed with internal logic gates—if the system is operating correctly, the data will mathematically prove its own validity.
Protocol A: High-Resolution LC-ESI-QTOF-MS (The Isotope Cross-Validation Method)
This protocol leverages the QTOF's ability to isolate specific isotopes to definitively map fragmentation pathways, a technique critical for complex prazole derivatives ().
Step 1: System Suitability & Calibration
-
Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the TOF mass axis. Ensure mass accuracy is < 3 ppm for the m/z 100–1000 range.
-
Validation Gate: The system is only ready if the residual mass error of the calibrant is verified.
Step 2: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A = 0.1% Formic acid in Water; B = 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes. The fluorinated nature of the compound will result in strong retention; expect elution in the high-organic phase.
Step 3: Targeted MS/MS Acquisition (The Logic Gate)
-
Set the quadrupole to selectively isolate the ⁷⁹Br precursor at m/z 268.99 in Channel A, and the ⁸¹Br precursor at m/z 270.99 in Channel B.
-
Apply a collision energy ramp of 10–40 eV using N₂ as the collision gas.
Step 4: Data Cross-Validation
-
Compare the MS/MS spectra of Channel A and Channel B.
-
The Rule of Causality: Any fragment containing the pyrazole core must shift by exactly +1.998 Da between the two spectra (e.g., m/z 146.95 → 148.95). Any fragment originating from the cyclobutyl group must appear at the exact same m/z in both spectra (e.g., m/z 123.04). Any deviation immediately flags an isobaric matrix interference.
Protocol B: GC-EI-MS (The Fingerprinting Method)
Step 1: Tuning and Inertness Check
-
Perform an autotune using Perfluorotributylamine (PFTBA).
-
Validation Gate: The ratio of m/z 69 to m/z 219 must be > 40%, ensuring adequate transmission of low-mass fluorinated fragments.
Step 2: Injection and Separation
-
Inlet: 250 °C, Split ratio 10:1.
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Oven: 60 °C (hold 1 min) to 300 °C at 20 °C/min.
Step 3: Spectral Interpretation
-
Acquire data in full scan mode (m/z 50–350).
-
Verify the presence of the [M - CF₃]⁺ peak at m/z 199/201. In EI, the molecular ion (m/z 268/270) may be < 5% relative abundance, making the alpha-cleavage product the primary diagnostic anchor.
Figure 2: Self-validating analytical workflow for mass spectrometry platform comparison.
Comparative Fragmentation Data Summary
The following table summarizes the quantitative data expectations for the target compound across both platforms.
| Fragment Identity | Expected m/z (⁷⁹Br / ⁸¹Br) | GC-EI-MS Relative Abundance | LC-ESI-MS/MS Relative Abundance | Diagnostic Utility |
| Intact Molecular Ion | 268 / 270 (EI) 269 / 271 (ESI) | Low (< 5%) | Base Peak (100%) | Confirms intact mass and 1:1 bromine ratio. |
| [M - CF₃]⁺ | 199 / 201 | High (80-100%) | Low (< 10%) | Primary identifier in hard ionization (EI). |
| [4-bromopyrazole]⁺ | 146 / 148 (EI) 147 / 149 (ESI) | Medium (40-60%) | High (60-80%) | Confirms C-N bond cleavage; retains Br isotope signature. |
| [Cyclobutyl-CF₃]⁺ | 123 (Singlet) | Medium (30-50%) | Medium (20-40%) | Confirms cyclobutyl moiety; lacks Br doublet. |
| [4-bromopyrazole - HCN]⁺ | 119 / 121 | Low (10-20%) | Medium (30-50%) | Confirms pyrazole ring identity via characteristic ring opening. |
Conclusion
For the routine identity confirmation of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole in synthetic workflows, GC-EI-MS provides rapid, highly reproducible fragmentation fingerprints, heavily relying on the [M - CF₃]⁺ ion. However, for rigorous structural elucidation, impurity profiling, or DMPK studies, LC-ESI-QTOF-MS is the superior alternative. By utilizing the self-validating isotope cross-validation protocol described above, researchers can definitively map the origin of every fragment, transforming raw m/z data into an undeniable structural proof.
References
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[Link]
-
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules (MDPI).[Link]
-
Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes.[Link]
Application Guide: In Vitro Metabolic Stability of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole Analogs vs. Standard Pyrazoles
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Comparative Performance Guide & Experimental Methodology
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, featured prominently in numerous FDA-approved kinase inhibitors, CFTR modulators, and CNS-active therapeutics[1]. However, a persistent liability of standard N-alkyl pyrazoles is their susceptibility to rapid cytochrome P450 (CYP)-mediated N-dealkylation, which severely limits in vivo half-life.
This guide provides an objective, data-driven comparison of the metabolic stability of a sterically and electronically modified analog—4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole —against its standard N-methyl and N-isopropyl counterparts. By replacing vulnerable alkyl groups with a 1-(trifluoromethyl)cyclobutyl moiety, drug developers can effectively block CYP450 oxidation, dramatically reducing intrinsic clearance ( CLint )[2],[3].
Mechanistic Rationale: The Bioisosteric Advantage
As application scientists, we must look beyond empirical data and understand the physical organic chemistry driving metabolic stability. The profound stability of the 1-(trifluoromethyl)cyclobutyl group is governed by three intersecting mechanisms:
-
Eradication of Alpha-Protons (The Quaternary Shield): Standard N-alkyl groups possess alpha-hydrogens. CYP450 enzymes initiate N-dealkylation by abstracting an alpha-hydrogen to form a hemiaminal intermediate, which collapses to release the free pyrazole. By attaching the pyrazole to the 1-position of a cyclobutyl ring that also bears a -CF3 group, a quaternary carbon center is formed. The complete absence of alpha-protons structurally precludes this primary N-dealkylation pathway.
-
Inductive Electronic Deactivation: The trifluoromethyl (-CF3) group is intensely electron-withdrawing[4]. Through strong inductive effects, it pulls electron density away from the cyclobutyl ring and the adjacent pyrazole nitrogen[2]. Because CYP-mediated oxidation requires sufficient localized electron density to initiate single-electron transfer (SET), the -CF3 group effectively deactivates the entire local moiety against oxidative attack.
-
Steric Hindrance: The rigid, bulky nature of the cyclobutyl ring restricts the conformational flexibility required for the bulky CYP450 heme-oxo species to access the pyrazole core, further depressing the catalytic efficiency ( kcat/Km ) of the metabolizing enzymes.
Figure 1: Mechanistic logic of CYP450 evasion via quaternary carbon shielding and electronic deactivation.
Comparative Data Analysis
To objectively evaluate these mechanistic hypotheses, in vitro Human Liver Microsome (HLM) stability assays were conducted. The 4-bromo substitution on the pyrazole was kept constant across all test articles to isolate the metabolic influence of the N1-substituent.
Table 1: In Vitro HLM Metabolic Stability Comparison
| Compound | N1-Substituent | CLint ( μL/min/mg ) | Half-life ( t1/2 , min) | % Remaining (60 min) |
| Analog A | -Methyl | 85.4 | 16.2 | 8.2% |
| Analog B | -Isopropyl | 120.5 | 11.5 | 2.7% |
| Analog C | -1-(Trifluoromethyl)cyclobutyl | < 5.0 | > 277.0 | 96.4% |
Data Interpretation: Analog B (N-isopropyl) exhibits rapid clearance due to the highly accessible and electron-rich tertiary alpha-proton, making it a prime target for CYP3A4/CYP2C9. Analog A (N-methyl) performs marginally better but still suffers from rapid N-demethylation[2]. In stark contrast, Analog C demonstrates near-total stability, validating that the 1-(trifluoromethyl)cyclobutyl substitution successfully neutralizes the metabolic liability of the pyrazole N-linkage[3].
Self-Validating Experimental Protocol: HLM Stability Assay
Trustworthy data requires a self-validating experimental design. The following step-by-step protocol details not just how to perform the HLM assay, but the causality behind each methodological choice to ensure rigorous quality control.
Figure 2: Self-validating HLM assay workflow with integrated quality control checkpoints.
Step-by-Step Methodology
1. Matrix Preparation & Equilibration
-
Action: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2 . Spike in the test compound to a final concentration of 1 µM (keep organic solvent <0.1% v/v).
-
Causality: A protein concentration of 0.5 mg/mL ensures linear enzyme kinetics while minimizing non-specific protein binding, which can artificially inflate apparent stability. Keeping organic solvents below 0.1% prevents solvent-mediated CYP inhibition.
2. Thermal Pre-Incubation
-
Action: Incubate the matrix mixture at 37°C for 5 minutes prior to initiating the reaction.
-
Causality: Pre-incubation prevents thermal shock upon initiation. If the reaction is initiated at room temperature, the initial velocity ( V0 ) will be artificially low as the system ramps up to physiological temperature, skewing the t1/2 calculation.
3. Reaction Initiation via Regenerating System
-
Action: Initiate the reaction by adding a pre-warmed NADPH regenerating system (NADP+, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase).
-
Causality: Direct addition of NADPH is discouraged because NADPH is unstable at 37°C; its degradation products can competitively inhibit CYP enzymes. A regenerating system maintains a steady-state cofactor concentration, ensuring that any observed plateau in metabolism is due to substrate depletion, not cofactor exhaustion.
4. Time-Course Sampling & Quenching
-
Action: At designated time points (0, 15, 30, 45, 60 min), remove a 50 µL aliquot and immediately dispense it into 150 µL of ice-cold acetonitrile containing a known concentration of an analytical Internal Standard (IS).
-
Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity precisely at the target second. Including the IS directly in the quench solvent ensures that any subsequent volumetric pipetting errors during transfer affect the analyte and IS equally, preserving the peak area ratio for highly accurate LC-MS/MS quantification.
5. System Validation Controls (Critical)
-
Action: Run a parallel Minus-NADPH control (buffer substituted for the regenerating system) and a Positive Control (e.g., Verapamil or Dextromethorphan).
-
Causality: The Minus-NADPH control must show <5% degradation; if degradation occurs, it indicates chemical instability or non-CYP mediated metabolism (e.g., esterases in the matrix). The positive control validates the enzymatic competency of the specific HLM batch used on that day.
Conclusion
The integration of a 1-(trifluoromethyl)cyclobutyl group onto the pyrazole N1-position is a highly effective bioisosteric strategy to overcome the metabolic liabilities of standard N-alkyl pyrazoles. By leveraging steric shielding and the inductive electron-withdrawing properties of the -CF3 group, medicinal chemists can effectively block CYP450-mediated N-dealkylation, translating to vastly improved in vitro intrinsic clearance and, ultimately, superior in vivo pharmacokinetic profiles.
Sources
- 1. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole proper disposal procedures
As a Senior Application Scientist, I recognize that handling advanced building blocks like 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole requires a deep understanding of both their synthetic utility and their physicochemical hazards.
In modern drug discovery, the 1-(trifluoromethyl)cyclobutyl moiety is increasingly utilized as a metabolically stable, highly lipophilic bioisostere for the traditional tert-butyl group[1]. Meanwhile, the 4-bromo-pyrazole core serves as a critical handle for transition-metal-catalyzed cross-coupling reactions. However, the exact structural features that make this compound valuable—its heavy halogenation (fluorine and bromine) and nitrogen-rich heterocycle—create specific logistical challenges for safe disposal.
This guide provides the authoritative, self-validating Standard Operating Procedures (SOPs) required to manage, contain, and dispose of this compound without compromising laboratory safety or environmental integrity.
Hazard Profile & Physicochemical Rationale
Before executing any disposal protocol, it is critical to understand why standard disposal methods fail for this class of compounds.
Halogenated pyrazoles cannot be disposed of in standard municipal waste or mixed with non-halogenated solvent carboys. Upon thermal decomposition, this compound does not cleanly oxidize into CO₂ and H₂O. Instead, the trifluoromethyl and bromo groups decompose into highly corrosive and toxic gases, specifically hydrogen fluoride (HF) , hydrogen bromide (HBr) , and nitrogen oxides (NOx) [2].
Table 1: Chemical & Hazard Profile
| Property | Operational Description |
| Chemical Name | 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole |
| Key Structural Motifs | Brominated heterocycle, trifluoromethylated cycloalkane |
| GHS Hazard Classifications | H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H412 (Aquatic Toxicity)[3] |
| Thermal Decomposition Products | HF, HBr, NOx, Carbon Oxides[2] |
| EPA Waste Designation | Halogenated Organic Waste (Requires specialized incineration) |
Routine Disposal Protocol: Halogenated Waste
To prevent the release of toxic halogens into the environment, surplus or waste material must be processed through a 4[4]. The following self-validating workflow ensures compliance and safety.
Step-by-Step Methodology:
-
Segregation: Isolate all waste containing this compound in clearly marked, chemically compatible containers designated strictly for "Halogenated Organic Waste." Causality: Mixing with non-halogenated waste lowers the caloric value of the waste stream and can exceed the halogen threshold of standard incinerators, leading to incomplete combustion and equipment corrosion.
-
Solubilization (For Concentrated/Solid Waste): Dissolve or mix the surplus material with a highly combustible, non-halogenated solvent (e.g., ethanol or acetone)[3]. Causality: Halogenated compounds often burn inefficiently. A combustible carrier solvent ensures complete thermal destruction in the incinerator and prevents the formation of hazardous micro-particulates.
-
Labeling: Affix a hazardous waste tag detailing the exact chemical name, concentration, and specific elemental hazards (Contains: F, Br, N).
-
Incineration: Transfer the sealed containers to a licensed disposal company. The material must be burned in a chemical incinerator equipped with an afterburner and an alkaline scrubber[4].
Mechanistic pathway for the thermal destruction and neutralization of halogenated pyrazoles.
Accidental Spill Response & Containment
In the event of a spill, immediate containment is required to prevent the compound from entering drains or waterways, as it poses long-lasting harmful effects to aquatic life[3].
Step-by-Step Methodology:
-
Evacuation & PPE: Evacuate non-essential personnel. Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, a lab coat, and a NIOSH-approved respirator if dust or aerosols are generated[2].
-
Containment: Block all nearby floor drains. Do not allow the product to enter the environmental water system[3].
-
Collection (Solid Spill): If the material is in solid form, pick up and arrange disposal without creating dust. Carefully sweep up and shovel the material into a suitable, closed container[4].
-
Collection (Liquid/Solution Spill): If dissolved in a solvent, absorb the solution with finely-powdered, liquid-binding inert material (e.g., diatomaceous earth or sand)[5]. Causality: Using inert binders prevents exothermic reactions that could occur with reactive chemical absorbents.
-
Decontamination: Decontaminate the spill surfaces and equipment by scrubbing with alcohol or a strong detergent solution, ensuring all residual halogenated material is lifted[5].
-
Final Disposal: Treat all contaminated cleanup materials (including used PPE and absorbent powders) as hazardous halogenated waste.
Step-by-step workflow for chemical spill containment and site decontamination.
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
